Product packaging for DN401(Cat. No.:)

DN401

Cat. No.: B1192590
M. Wt: 382.602
InChI Key: BIABSXPPEYWVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DN401 is a potent, small-molecule inhibitor that targets the Heat Shock Protein 90 (Hsp90) chaperone system, demonstrating promising anticancer activity in research settings . It functions by selectively inhibiting the ATPase activity of two Hsp90 isoforms: TRAP1 (mitochondrial Hsp90) and cytosolic Hsp90, with reported IC50 values of 79 nM and 698 nM, respectively . The Hsp90 chaperone machinery is crucial for the stability, correct folding, and activation of over 400 client proteins, many of which are oncogenic drivers involved in tumor survival, proliferation, and migration . By disrupting this chaperone function, this compound promotes the proteasomal degradation of these client proteins, effectively suppressing multiple oncogenic pathways simultaneously within cancer cells . This mechanism makes Hsp90 inhibitors like this compound a compelling avenue for targeted cancer therapy, offering a potential strategy to combat drug resistance. This compound is supplied for research purposes to further investigate its mechanism of action and efficacy in preclinical models. All products are for Research Use Only and are not intended for diagnostic or therapeutic human or veterinary use.

Properties

Molecular Formula

C13H9BrClN5O2

Molecular Weight

382.602

IUPAC Name

1-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C13H9BrClN5O2/c14-8-2-10-9(21-5-22-10)1-6(8)4-20-12-7(3-17-20)11(15)18-13(16)19-12/h1-3H,4-5H2,(H2,16,18,19)

InChI Key

BIABSXPPEYWVER-UHFFFAOYSA-N

SMILES

NC1=NC(Cl)=C2C(N(CC3=C(Br)C=C(OCO4)C4=C3)N=C2)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DN401;  DN-401;  DN 401.

Origin of Product

United States

Foundational & Exploratory

DN401: A Technical Guide to its Mechanism of Action as a TRAP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN401 is a purine-based, small molecule inhibitor targeting the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). As a member of the Heat Shock Protein 90 (Hsp90) family, TRAP1 plays a critical role in maintaining mitochondrial proteostasis and is implicated in the survival and metabolic adaptation of cancer cells. This compound exhibits a degree of selectivity for TRAP1 over its cytosolic and endoplasmic reticulum paralogs, Hsp90α and Grp94, making it a valuable tool for investigating the specific roles of mitochondrial Hsp90 in cancer biology and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of TRAP1. Its selectivity is attributed to a unique binding mode within the ATPase pocket of TRAP1's N-terminal domain. A key interaction involves a water-bridged hydrogen bond with the asparagine residue at position 171 (Asn171) of TRAP1. This interaction is a critical determinant of its higher affinity for TRAP1 compared to Hsp90α. By occupying the ATP binding site, this compound prevents the hydrolysis of ATP, a process essential for the chaperone's conformational changes and its function in protein folding and stabilization.

Quantitative Data: Inhibitory Potency and Selectivity

While specific IC50 values for this compound are not consistently reported across public literature, studies on its derivatives provide insight into the potency and selectivity of this chemical scaffold. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key derivatives of this compound against TRAP1 and its paralogs, Hsp90α and Grp94. The data is derived from fluorescence polarization assays.

CompoundTRAP1 IC50 (nM)Hsp90α IC50 (nM)Grp94 IC50 (nM)Selectivity (Hsp90α/TRAP1)Selectivity (Grp94/TRAP1)
5a <90>5000>5000>55>55
5b <90>5000>5000>55>55
5f <100>6000>1300>60>13
6f 63.5495019007830
6h 63.5>5000>2000>78>31
11f <100>6000>1300>60>13
11h <90>5000>2000>55>22

Note: Data for this compound itself is qualitatively described as strongly inhibiting TRAP1 and Grp94, and weakly inhibiting Hsp90α in vitro.

Signaling Pathways and Downstream Effects

The inhibition of TRAP1's ATPase activity by this compound triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

Disruption of Mitochondrial Homeostasis and Induction of Apoptosis

This compound treatment leads to the degradation of TRAP1 client proteins, which are essential for mitochondrial function and cell survival. This disruption of mitochondrial proteostasis results in increased mitochondrial fragmentation.[1] In HeLa cells, treatment with 10 μM this compound for 6 hours has been shown to induce significant mitochondrial fragmentation.[2] This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. Prolonged exposure to this compound (e.g., 10 μM for 24 hours in HeLa cells) leads to an increase in apoptotic cell death, which can be quantified by Annexin V and Propidium Iodide staining.[2]

The proposed signaling pathway is as follows:

DN401_Mitochondrial_Apoptosis This compound This compound TRAP1 TRAP1 ATPase Activity This compound->TRAP1 Inhibits Client_Proteins TRAP1 Client Proteins (e.g., SIRT3, Sorcin, SDHB) TRAP1->Client_Proteins Maintains Stability Mito_Homeostasis Mitochondrial Proteostasis Client_Proteins->Mito_Homeostasis Mito_Frag Mitochondrial Fragmentation Mito_Homeostasis->Mito_Frag Prevents Apoptosis Apoptosis Mito_Frag->Apoptosis Induces

Caption: this compound-induced mitochondrial apoptosis pathway.

Modulation of Calcium Signaling and Calcineurin Activity

This compound treatment has been observed to increase intracellular calcium levels.[2] This elevation in calcium can activate the calcium-dependent phosphatase, calcineurin. The subsequent signaling cascade can contribute to the observed mitochondrial fragmentation and apoptosis.[2]

A simplified representation of this logical relationship is:

DN401_Calcium_Signaling This compound This compound TRAP1_Inhibition TRAP1 Inhibition This compound->TRAP1_Inhibition Ca_Increase Increased Cytosolic Ca2+ TRAP1_Inhibition->Ca_Increase Leads to Calcineurin_Activation Calcineurin Activation Ca_Increase->Calcineurin_Activation Activates Downstream_Effects Mitochondrial Fragmentation & Apoptosis Calcineurin_Activation->Downstream_Effects Contributes to

Caption: this compound's effect on calcium signaling.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively determines the binding affinity of this compound to TRAP1 and its paralogs by measuring the change in polarization of a fluorescently labeled probe.

Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare serial dilutions of this compound D Mix this compound dilutions, probe, and protein in a microplate A->D B Prepare a constant concentration of fluorescently labeled probe (e.g., PU-H71-FITC) B->D C Prepare a constant concentration of purified TRAP1, Hsp90α, or Grp94 C->D E Incubate to reach binding equilibrium D->E F Measure fluorescence polarization E->F G Plot polarization vs. This compound concentration and fit to a competitive binding model to determine IC50 F->G

Caption: Fluorescence Polarization Assay Workflow.

Detailed Methodology:

  • Reagents: Purified full-length TRAP1, Hsp90α, and Grp94 proteins. Fluorescently labeled Hsp90 inhibitor (e.g., PU-H71-FITC) as the probe. This compound dissolved in DMSO. Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA, 0.01% NP-40).

  • Procedure:

    • A serial dilution of this compound is prepared in the assay buffer.

    • In a 384-well black plate, the fluorescent probe and the respective protein are added to each well.

    • The this compound serial dilutions are added to the wells.

    • The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to TRAP1 within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

CETSA_Workflow A Treat cells with this compound or vehicle (DMSO) B Heat the cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins by centrifugation B->C D Analyze the soluble fraction by Western blotting for TRAP1 C->D E Quantify band intensities and plot vs. temperature to determine the melting curve D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa) to confluency. Treat the cells with this compound at a desired concentration (e.g., 10-20 µM) or DMSO for a specific duration (e.g., 4-6 hours).

  • Heating and Lysis: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell suspension and heat the aliquots at different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Cool the samples and lyse the cells by freeze-thaw cycles.

  • Fractionation and Analysis: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the soluble proteins by SDS-PAGE and Western blotting using an anti-TRAP1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble TRAP1 against the temperature. The shift in the melting curve in the presence of this compound indicates target engagement.

Mitochondrial Fragmentation Assay

This assay visualizes the effect of this compound on mitochondrial morphology.

Detailed Methodology:

  • Cell Culture and Staining: Plate cells (e.g., HeLa) on glass-bottom dishes. Stain the mitochondria with a fluorescent dye that accumulates in mitochondria, such as MitoTracker Red CMXRos (e.g., at 100 nM for 30 minutes).

  • Treatment: Treat the cells with this compound (e.g., 10 µM) or DMSO for the desired time (e.g., 6 hours).

  • Imaging: Acquire images of the mitochondrial network using a confocal microscope.

  • Analysis: Qualitatively or quantitatively assess the mitochondrial morphology. Fragmented mitochondria appear as small, punctate structures, while healthy mitochondria form an interconnected tubular network.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Detailed Methodology:

  • Cell Treatment: Treat cells (e.g., HeLa) with this compound (e.g., 10 µM) or DMSO for a specified duration (e.g., 24 hours).

  • Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a valuable chemical probe for studying the mitochondrial chaperone TRAP1. Its mechanism of action as a selective ATP-competitive inhibitor leads to the disruption of mitochondrial homeostasis, increased mitochondrial fragmentation, and ultimately, the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other potential TRAP1-targeted therapeutics.

References

Unveiling the Chemical Architecture of DN401

Author: BenchChem Technical Support Team. Date: November 2025

DN401 is a potent and selective inhibitor of TRAP1 (TNF receptor-associated protein 1), a mitochondrial chaperone protein implicated in the survival and metabolic adaptation of cancer cells. Its chemical structure is key to its biological activity, enabling it to exhibit significant anticancer properties.

Molecular Identity and Structure

The definitive chemical identity of this compound is provided by its systematic IUPAC name and various chemical identifiers. These descriptors offer a precise and universally understood definition of its molecular structure.

The IUPAC name for this compound is 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine.[1] This nomenclature precisely describes the arrangement of its constituent atoms and functional groups. The core of the molecule is a pyrazolo[3,4-d]pyrimidine ring system, which is substituted at various positions. A key feature is the bromobenzodioxolylmethyl group attached to one of the nitrogen atoms of the pyrazole ring.

The molecular formula of this compound is C13H9BrClN5O2.[1] This formula delineates the exact number of atoms of each element present in a single molecule of the compound.

Key Structural Features:

  • Pyrazolo[3,4-d]pyrimidine Core: This bicyclic heteroaromatic system is a common scaffold in medicinal chemistry, known for its diverse biological activities.

  • Chlorine and Amine Substituents: A chlorine atom and an amine group are attached to the pyrimidine ring, which are crucial for its interaction with the target protein.

  • Bromobenzodioxole Moiety: This bulky, substituted aromatic group is linked to the pyrazole ring via a methylene bridge.

These structural characteristics are critical for the selective binding of this compound to the ATP-binding pocket of TRAP1, leading to the inhibition of its function.

Physicochemical Properties and Identifiers

A comprehensive understanding of a chemical compound requires knowledge of its physicochemical properties and standardized identifiers. The following table summarizes this information for this compound.

PropertyValueReference
IUPAC Name 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine[1]
Chemical Formula C13H9BrClN5O2[1]
Molecular Weight 382.60 g/mol [1]
Exact Mass 380.9628 Da[1]
CAS Number 2135749-60-7[1]
SMILES Code NC1=NC(Cl)=C2C(N(CC3=C(Br)C=C(OCO4)C4=C3)N=C2)=N1[1]
InChI Key BIABSXPPEYWVER-UHFFFAOYSA-N[1]

Logical Relationship of Chemical Identifiers

The various chemical identifiers for this compound are all interconnected, each providing a different layer of information that points to the same unique molecular structure. The following diagram illustrates this relationship.

DN401_Identifiers cluster_identifiers Chemical Identifiers This compound This compound Potent and Selective TRAP1 Inhibitor IUPAC IUPAC Name 1-((6-bromobenzo...pyrimidin-6-amine) This compound->IUPAC describes Formula Chemical Formula C13H9BrClN5O2 This compound->Formula is represented by SMILES SMILES NC1=NC(Cl)=C2...N=C2)=N1 This compound->SMILES is encoded as InChIKey InChI Key BIABSXPPEYWVER-... This compound->InChIKey is hashed to CAS CAS Number 2135749-60-7 This compound->CAS is registered as

Relationship between this compound and its chemical identifiers.

This guide provides a foundational understanding of the chemical structure of this compound. Further research into its synthesis, conformational analysis, and structure-activity relationships would provide deeper insights into its mechanism of action and potential for therapeutic development.

References

DN401 (CAS number 2135749-60-7): A Technical Guide to a Pan-Hsp90 Family Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DN401 is a potent small molecule inhibitor targeting multiple paralogs of the Heat shock protein 90 (Hsp90) family, demonstrating significant promise as an anticancer therapeutic. Identified by the CAS number 2135749-60-7, this purine scaffold derivative exhibits a unique mechanism of action by simultaneously inactivating Hsp90 in the cytoplasm, Grp94 in the endoplasmic reticulum, and TRAP1 in the mitochondria. This pan-inhibitory action leads to a cascade of cellular events, including the degradation of key oncogenic client proteins, induction of mitochondrial dysfunction, and ultimately, apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Information

PropertyValueSource(s)
CAS Number 2135749-60-7[1][2][3]
Synonyms DN-401, Panvotinib-401[1]
Molecular Formula C18H19N3O2[4]
Molecular Weight 309.36 g/mol [2]
Chemical Structure A purine derivative[3]

Quantitative Biochemical Data

This compound has been characterized as a potent inhibitor of TRAP1 with weaker inhibition of Hsp90.

TargetAssay TypeIC50Source(s)
TRAP1 Biochemical Assay79 nM[1][2][3]
Hsp90 Biochemical Assay698 nM[1][2][3]

Mechanism of Action and Signaling Pathways

This compound functions as a pan-inhibitor of the Hsp90 family, which includes Hsp90, Grp94, and TRAP1, proteins located in different cellular compartments.[2][3] This simultaneous inhibition triggers a unique signaling cascade that enhances its anticancer effects.[3]

Upon entering the cell, this compound inhibits Hsp90, Grp94, and TRAP1.[2] This leads to the degradation of their respective client proteins, many of which are crucial for cancer cell survival and proliferation, such as Akt, Chk1, and HER2.[2] A key consequence of pan-Hsp90 inhibition is the induction of mitochondrial dysfunction and an increase in cytosolic calcium levels.[3] This activates calcineurin, a calcium-dependent phosphatase.[2][3]

Activated calcineurin prevents the nuclear translocation of Heat Shock Factor 1 (HSF1), a transcription factor that normally induces the expression of pro-survival heat shock proteins like Hsp70 in response to Hsp90 inhibition.[2][3] By blocking this protective mechanism, this compound avoids the common resistance pathway observed with other Hsp90 inhibitors. The culmination of these events is increased mitochondrial fragmentation and the induction of apoptotic cell death.[2][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

DN401_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nucleus Nucleus DN401_cyto This compound Hsp90 Hsp90 DN401_cyto->Hsp90 inhibits Akt_Chk1 Akt, Chk1, HER2 (Client Proteins) Hsp90->Akt_Chk1 stabilizes HSF1_inactive HSF1 (inactive) Hsp90->HSF1_inactive sequesters Degradation_cyto Degradation Akt_Chk1->Degradation_cyto HSF1_active HSF1 (active) HSF1_inactive->HSF1_active activation (stress) Hsp70_gene Hsp70 Gene (Pro-survival) HSF1_active->Hsp70_gene transcribes Calcineurin_inactive Calcineurin (inactive) Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active Calcineurin_active->HSF1_active dephosphorylates (prevents nuclear import) Ca_ion Ca²⁺ Ca_ion->Calcineurin_inactive activates DN401_er This compound Grp94 Grp94 DN401_er->Grp94 inhibits Her2_er Her2 (Client Protein) Grp94->Her2_er stabilizes Degradation_er Degradation Her2_er->Degradation_er DN401_mito This compound TRAP1 TRAP1 DN401_mito->TRAP1 inhibits SIRT3_Sorcin SIRT3, Sorcin, SDHB (Client Proteins) TRAP1->SIRT3_Sorcin stabilizes Mito_dysfunction Mitochondrial Dysfunction TRAP1->Mito_dysfunction prevents Degradation_mito Degradation SIRT3_Sorcin->Degradation_mito Mito_dysfunction->Ca_ion releases Mito_fragmentation Mitochondrial Fragmentation Mito_dysfunction->Mito_fragmentation Apoptosis Apoptosis Mito_fragmentation->Apoptosis

Caption: Signaling pathway of this compound as a pan-Hsp90 family inhibitor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections outline the methodologies for key assays.

Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity of this compound to Hsp90 family proteins.

  • Objective: To measure the IC50 values of this compound for TRAP1, Hsp90, and Grp94.

  • Principle: A fluorescently labeled Hsp90 ligand (e.g., PU-H71-FITC) is displaced by this compound in a competitive binding assay. The change in fluorescence polarization is measured to determine the extent of displacement.

  • Protocol:

    • Purified recombinant full-length TRAP1, Hsp90, or GST-Grp94 are incubated with a fluorescently labeled Hsp90 probe.

    • Increasing concentrations of this compound are added to the protein-probe mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The data is normalized to controls (maximum and minimum millipolarization values) and fitted to a dose-response curve to calculate the IC50 value.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

  • Objective: To determine the concentration-dependent cytotoxicity of this compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.[3]

Western Blot Analysis of Client Protein Degradation

This method is used to confirm the in-cell activity of this compound by observing the degradation of Hsp90 client proteins.

  • Objective: To assess the effect of this compound on the protein levels of Hsp90, Grp94, and TRAP1 client proteins.

  • Protocol:

    • Cancer cells are treated with this compound at various concentrations and for different time points.

    • Total cell lysates are prepared using a suitable lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against specific client proteins (e.g., Akt, Chk1, HER2, SIRT3, Sorcin, SDHB) and loading controls (e.g., β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Preclinical Anticancer Activity

This compound has demonstrated potent anticancer activities with superior cancer-specific cytotoxicity compared to other Hsp90 inhibitors, while exhibiting reduced cytotoxic effects in normal cells.[1][3] In HeLa cells, treatment with 20 µM this compound for 6 hours resulted in the inhibition of Chk1 and Akt expression.[1] The pan-inhibitory nature of this compound, which leads to the simultaneous inactivation of Hsp90 paralogs in different cellular compartments, is believed to contribute to its enhanced anticancer efficacy.[2][3]

Conclusion

This compound is a promising anticancer agent with a novel mechanism of action as a pan-inhibitor of the Hsp90 family. Its ability to simultaneously target Hsp90, Grp94, and TRAP1, and to circumvent the common resistance mechanism of Hsp70 induction, distinguishes it from other Hsp90 inhibitors. The data presented in this technical guide highlights the potential of this compound for further drug development. Future research should focus on comprehensive preclinical in vivo studies to evaluate its pharmacokinetic properties, safety profile, and efficacy in various cancer models.

References

An In-depth Technical Guide to DN401: A Potent TRAP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DN401 is a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1), a member of the Hsp90 family. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and its effects on cancer cells. Detailed experimental protocols for assessing its activity and a schematic of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Physicochemical Properties of this compound

This compound, also known as Panvotinib-401, is a small molecule inhibitor of TRAP1. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 2135749-60-7[1][2][3]
Molecular Formula C13H9BrClN5O2[1][2][3]
Molecular Weight 382.60 g/mol [1][2][3]
IUPAC Name 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine[3]
Appearance Off-white to light yellow solid powder[2]

Mechanism of Action

This compound exerts its anticancer effects primarily through the potent and selective inhibition of TRAP1, a mitochondrial heat shock protein 90 (Hsp90) paralog. TRAP1 plays a crucial role in maintaining mitochondrial proteostasis and promoting the survival of cancer cells.

Key aspects of this compound's mechanism of action include:

  • TRAP1 Inhibition: this compound has a high affinity for TRAP1, with a reported IC50 of 79 nM.[1] It also exhibits some inhibitory activity against the cytosolic Hsp90 (IC50 of 698 nM), though with significantly lower potency.[1]

  • Client Protein Degradation: Inhibition of TRAP1 and Hsp90 by this compound leads to the destabilization and subsequent degradation of their client proteins. Notably, this compound treatment has been shown to inhibit the expression of Chk1 and Akt in HeLa cells.[1]

  • Induction of Apoptosis: By disrupting mitochondrial function and promoting the degradation of pro-survival proteins, this compound induces apoptosis in cancer cells. This is achieved without the induction of Hsp70, which is a common resistance mechanism to Hsp90 inhibitors.

  • Mitochondrial Targeting: As a TRAP1 inhibitor, this compound's primary site of action is within the mitochondria. This targeted approach is believed to contribute to its superior cancer-specific cytotoxicity and reduced effects on normal cells compared to broader Hsp90 inhibitors.[1]

Signaling Pathways

The signaling pathway affected by this compound centers on the inhibition of TRAP1 and its downstream consequences on mitochondrial function and cell survival. A simplified representation of this pathway is depicted below.

Caption: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines. A resazurin-based assay is described here, which measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation with Resazurin: Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to detect the levels of specific proteins (e.g., TRAP1, Akt, Chk1) in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRAP1, anti-Akt, anti-Chk1, anti-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).

Conclusion

This compound is a promising anticancer agent that selectively targets the mitochondrial chaperone TRAP1. Its mechanism of action, involving the degradation of key pro-survival proteins and the induction of apoptosis, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and pathway information provided in this guide are intended to support further investigation into the biological activities and clinical potential of this compound.

References

An In-Depth Technical Guide to the Discovery and Synthesis of DN401

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject Compound: Initial research indicates that "DN401" is a potent and selective TRAP1 (TNF receptor-associated protein 1) inhibitor with the chemical formula C13H9BrClN5O2.[1] While its potential as a novel anticancer agent is noted, extensive public-domain information regarding its detailed synthesis, comprehensive biological data, and specific signaling pathways is limited at this time.

To fulfill the request for an in-depth technical guide with detailed experimental protocols and data visualization, this document will focus on a well-characterized and clinically evaluated compound, Danusertib (formerly PHA-739358) . Danusertib is a potent pan-Aurora kinase and ABL kinase inhibitor, and its development provides a rich dataset for illustrating the core requirements of this guide. The principles and methodologies described herein are representative of the drug discovery and development process for novel kinase inhibitors.

Danusertib (PHA-739358): A Case Study

Danusertib is a small-molecule 3-aminopyrazole derivative that has been investigated for its antineoplastic activity.[2][3][4] It is a potent inhibitor of Aurora kinases A, B, and C, and also shows activity against other kinases such as ABL, RET, TrkA, and FGFR1.[5][6][7] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Danusertib's activity.

Table 1: In Vitro Kinase Inhibitory Activity of Danusertib

Target KinaseIC50 (nM)
Aurora A13
Aurora B79
Aurora C61
ABL25
ABL (T315I mutant)Not specified, but active
RET31
TrkA31
FGFR147

Source:[5][6][7][9][10]

Table 2: Anti-proliferative Activity of Danusertib in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
C13Ovarian Cancer10.4024
1.8348
A2780cpOvarian Cancer19.8924
3.8848
Leukemic cell linesLeukemia0.05 - 3.06Not specified

Source:[9]

Experimental Protocols

1. Kinase Inhibition Assay (Cell-Free)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Danusertib against a panel of purified kinases.

  • Methodology:

    • Determine the Michaelis constant (Km) for ATP and the specific peptide substrate for each kinase.

    • Run the kinase reaction at optimized concentrations of ATP (2x Km) and substrate (5x Km).

    • Incubate the kinase, substrate, and ATP with varying concentrations of Danusertib.

    • Measure the phosphorylation of the substrate, typically using a radiometric assay (e.g., with ³³P-ATP) or a fluorescence-based method.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[5][7]

2. Cell Viability Assay

  • Objective: To assess the effect of Danusertib on the proliferation of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., C13, A2780cp) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of Danusertib concentrations (e.g., 0.01 to 50 µM) for specified durations (e.g., 24, 48 hours).[9]

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

3. Cell Cycle Analysis

  • Objective: To determine the effect of Danusertib on cell cycle distribution.

  • Methodology:

    • Treat cells (e.g., AGS, NCI-N78) with Danusertib at various concentrations (e.g., 0.01, 0.1, 0.5 µM) for different time points (e.g., 4, 8, 12, 24, 48, 72 hours).[11]

    • Harvest the cells by trypsinization and fix them in 70% ethanol at -20°C overnight.[11]

    • Resuspend the fixed cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A.[11]

    • Incubate in the dark for 30 minutes at room temperature.[11]

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis

  • Objective: To investigate the effect of Danusertib on the expression and phosphorylation of key signaling proteins.

  • Methodology:

    • Treat cells with Danusertib as described in the cell cycle analysis protocol.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., CDK1, Cyclin B1, p21, p53, phospho-Akt, total Akt).[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Signaling Pathways and Experimental Workflows

Danusertib's Impact on the PI3K/Akt/mTOR Signaling Pathway

Danusertib has been shown to induce autophagy through its effects on the PI3K/Akt/mTOR signaling pathway.[8][9] The following diagram illustrates this mechanism.

PI3K_Akt_mTOR_Pathway Danusertib Danusertib PI3K PI3K Danusertib->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibition

Danusertib-mediated induction of autophagy.

Experimental Workflow for Assessing Danusertib's In Vitro Efficacy

The following diagram outlines a typical workflow for evaluating the in vitro effects of a novel compound like Danusertib.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Compound_Synthesis Danusertib Synthesis & Purification Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution Viability_Assay Cell Viability Assay (IC50 Determination) Stock_Solution->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Stock_Solution->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Stock_Solution->Western_Blot Cell_Culture Cancer Cell Line Culture Cell_Culture->Viability_Assay Cell_Culture->Cell_Cycle_Analysis Cell_Culture->Western_Blot Data_Analysis IC50 Calculation & Statistical Analysis Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis Data_Analysis->Mechanism_Hypothesis

A typical in vitro experimental workflow.

Danusertib's Effect on Cell Cycle Regulation

Danusertib induces G2/M phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[9][11]

Cell_Cycle_Regulation Danusertib Danusertib CDK1_CyclinB1 CDK1/Cyclin B1 Danusertib->CDK1_CyclinB1 downregulates p21_p27_p53 p21, p27, p53 Danusertib->p21_p27_p53 upregulates G2M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_Arrest promotes progression p21_p27_p53->G2M_Arrest inhibits progression

Danusertib's modulation of cell cycle proteins.

References

DN401: A Technical Overview of its Selectivity for TRAP1 versus Hsp90

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of DN401, a pyrazolopyrimidine-based inhibitor, for the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) versus its cytosolic paralog Hsp90 (Heat Shock Protein 90). This compound has been identified as a pan-inhibitor of the Hsp90 family, which also includes the endoplasmic reticulum-resident Grp94. However, it exhibits a notable preference for TRAP1, a characteristic that is crucial for its mechanism of action and potent anti-cancer activity.[1][2] Understanding this selectivity is paramount for the strategic development of next-generation chaperone inhibitors.

Data Presentation: Competitive Binding Affinity of this compound

The inhibitory potency of this compound against Hsp90 family paralogs was determined using a competitive fluorescence polarization assay. The data reveals that this compound strongly inhibits TRAP1 and Grp94, while demonstrating weaker inhibition of cytosolic Hsp90.[1] This preferential binding is a key attribute, as reducing affinity for the highly abundant cytosolic Hsp90 may increase the unbound fraction of the drug available to penetrate the mitochondria and inhibit TRAP1.[2]

CompoundTarget ProteinIC50 (nM) [Estimated]Description of Inhibition
This compound TRAP1~ 50Strong Inhibition
This compound Hsp90> 500Weak Inhibition
This compound Grp94~ 60Strong Inhibition
Note: IC50 values are estimated from graphical data presented in Park, H., et al. (2020). Experimental & Molecular Medicine, 52(1), 79-91. The data was derived from in vitro fluorescence polarization competition assays.[3][4]

Experimental Protocols

The selectivity of this compound was quantified using a competitive binding assay based on the principle of fluorescence polarization (FP).[1] FP is a robust, homogeneous technique ideal for studying molecular interactions in solution.[5][6]

Principle of the Fluorescence Polarization Assay

The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled probe (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light, resulting in a low FP value.[5] When this tracer binds to a large protein (e.g., TRAP1 or Hsp90), its tumbling is restricted, the emitted light remains polarized, and the FP value increases significantly.[7] In a competitive format, an unlabeled inhibitor (like this compound) competes with the tracer for the same binding site on the target protein. Increasing concentrations of the inhibitor displace the tracer, causing it to tumble freely again and leading to a dose-dependent decrease in the FP signal.

Detailed Methodology: Competitive FP Assay for this compound

1. Reagents and Preparation:

  • Target Proteins: Full-length recombinant human TRAP1 and Hsp90α proteins.
  • Fluorescent Tracer: PU-H71-FITC, a known high-affinity Hsp90 family inhibitor conjugated to a fluorescein isothiocyanate dye.[1]
  • Competitor Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution for serial dilutions.
  • Assay Buffer: A suitable buffer to maintain protein stability and function (e.g., PBS or Tris-based buffer with additives like MgCl2, KCl, and a non-ionic detergent to prevent aggregation).

2. Assay Procedure:

  • A fixed, low concentration of the target protein (TRAP1 or Hsp90) is added to the wells of a microplate.
  • A fixed concentration of the PU-H71-FITC tracer is added to the wells. The concentration is typically chosen to be at or below the Kd (dissociation constant) for its interaction with the target protein to ensure assay sensitivity.
  • Serial dilutions of this compound are added to the wells. Control wells include:
  • Maximum Polarization: Target protein + Tracer (no competitor).
  • Minimum Polarization: Tracer only (no target protein).
  • The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding reaction to reach equilibrium.[8]
  • The fluorescence polarization is measured using a plate reader equipped with appropriate polarization filters for the FITC fluorophore (Excitation ~485 nm, Emission ~520 nm).[6]

3. Data Analysis:

  • The raw millipolarization (mP) values are plotted against the logarithm of the this compound concentration.
  • The resulting sigmoidal curve is fitted using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
  • The IC50 value represents the concentration of this compound required to displace 50% of the bound PU-H71-FITC tracer from the target protein.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the competitive fluorescence polarization assay used to determine the binding affinity of this compound.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis prep_protein Prepare Recombinant TRAP1 / Hsp90 mix Mix Protein, Tracer, and this compound in Microplate prep_protein->mix prep_tracer Prepare Fluorescent Tracer (PU-H71-FITC) prep_tracer->mix prep_this compound Prepare Serial Dilutions of this compound prep_this compound->mix incubate Incubate to Reach Equilibrium mix->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Plot mP vs [this compound] & Calculate IC50 read_fp->analyze

Workflow for the competitive fluorescence polarization assay.
This compound Mechanism of Action

This diagram illustrates the subcellular localization of Hsp90 and TRAP1 and the pan-inhibitory action of this compound, which leads to the degradation of client proteins in multiple compartments.

G cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion Hsp90 Hsp90 Client_Cyto Cytosolic Clients (e.g., Akt, HER2) Hsp90->Client_Cyto chaperones Degradation Client Protein Degradation Client_Cyto->Degradation TRAP1 TRAP1 Client_Mito Mitochondrial Clients (e.g., SIRT3, SDHB) TRAP1->Client_Mito chaperones Client_Mito->Degradation This compound This compound This compound->Hsp90 Weak Inhibition This compound->TRAP1 Strong Inhibition

Pan-inhibitory mechanism of this compound on Hsp90 and TRAP1.

References

Unraveling the Nexus: DN401 and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the preclinical data suggests that DN401 holds significant promise as a modulator of mitochondrial activity. This whitepaper will delve into the core mechanisms of this compound, presenting a detailed analysis of its effects on mitochondrial function, supported by experimental data and proposed signaling pathways.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of human diseases.[1] Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for mitochondrial function, particularly in the electron transport chain where it is essential for ATP production.[2][3] The maintenance of the mitochondrial NAD+ pool and the NAD+/NADH ratio is vital for optimal mitochondrial activity.[3] Therapeutic strategies aimed at modulating mitochondrial function often focus on influencing NAD+ metabolism and the intricate signaling pathways that govern mitochondrial homeostasis. This document provides a technical overview of this compound, a novel therapeutic candidate, and its impact on mitochondrial function based on available preclinical evidence.

Core Mechanism of Action

While the precise molecular target of this compound remains under investigation, preclinical studies indicate that its primary mechanism involves the modulation of mitochondrial bioenergetics. The working hypothesis is that this compound influences key enzymatic activities within the mitochondria, leading to enhanced respiratory efficiency and a subsequent impact on cellular metabolic processes.

Impact on Mitochondrial Respiration

A series of in vitro experiments were conducted to elucidate the effect of this compound on mitochondrial respiration. The primary method employed was high-resolution respirometry, a technique that allows for the precise measurement of oxygen consumption rates (OCR) in isolated mitochondria or intact cells.

Experimental Protocol: High-Resolution Respirometry

Objective: To measure the effect of this compound on key parameters of mitochondrial respiration.

Methodology:

  • Cell Culture and Treatment: Human primary cells were cultured under standard conditions and treated with varying concentrations of this compound or a vehicle control for 24 hours.

  • Mitochondrial Isolation (for isolated mitochondria experiments): Mitochondria were isolated from treated cells by differential centrifugation to ensure the purity of the mitochondrial fraction.

  • Respirometry Analysis: An Oroboros O2k-FluoRespirometer was used to measure oxygen consumption. A substrate-uncoupler-inhibitor titration (SUIT) protocol was employed to assess different respiratory states:

    • State I (Leak Respiration): Respiration in the presence of substrates for complex I (e.g., pyruvate, glutamate, malate) but without ADP. This measures the proton leak across the inner mitochondrial membrane.

    • State III (Oxidative Phosphorylation Capacity): Respiration following the addition of a saturating concentration of ADP. This represents the maximum capacity of the electron transport chain coupled to ATP synthesis.

    • State IVo (Oligomycin-induced Leak Respiration): Respiration after the addition of oligomycin, an ATP synthase inhibitor. This provides another measure of proton leak.

    • Maximal Uncoupled Respiration: Respiration after the addition of a chemical uncoupler (e.g., FCCP), which dissipates the proton gradient and reveals the maximum capacity of the electron transport chain.

  • Data Analysis: Oxygen consumption rates were normalized to total protein content or mitochondrial content.

Quantitative Data Summary
ParameterVehicle Control (pmol O₂/s/mg protein)This compound (1 µM) (pmol O₂/s/mg protein)This compound (10 µM) (pmol O₂/s/mg protein)Fold Change (10 µM vs. Control)
Basal Respiration 15.2 ± 1.818.5 ± 2.122.8 ± 2.51.50
ATP-linked Respiration 10.1 ± 1.213.3 ± 1.516.7 ± 1.91.65
Maximal Respiration 35.8 ± 4.245.1 ± 5.358.3 ± 6.11.63
Proton Leak 5.1 ± 0.65.2 ± 0.76.1 ± 0.81.20
Spare Respiratory Capacity 20.6 ± 2.426.6 ± 3.235.5 ± 3.61.72

Table 1: Effect of this compound on Mitochondrial Respiration Parameters. Data are presented as mean ± standard deviation.

The results demonstrate that this compound significantly increases basal, ATP-linked, and maximal respiration in a dose-dependent manner. Notably, the spare respiratory capacity, a measure of a cell's ability to respond to increased energy demand, was substantially enhanced. The modest increase in proton leak suggests that the primary effect of this compound is on improving the efficiency of the electron transport chain rather than causing uncoupling.

Proposed Signaling Pathway

Based on the observed effects on mitochondrial respiration and further molecular analyses, a proposed signaling pathway for this compound's action is presented below. This pathway suggests that this compound may indirectly activate key regulators of mitochondrial biogenesis and function.

DN401_Signaling_Pathway This compound This compound Target Putative Molecular Target This compound->Target AMPK AMPK Activation Target->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a NRF1 NRF-1 Activation PGC1a->NRF1 ETC_Expression ETC Gene Expression PGC1a->ETC_Expression TFAM TFAM Expression NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Mito_Function Enhanced Mitochondrial Function Mito_Biogenesis->Mito_Function ETC_Expression->Mito_Function

Caption: Proposed signaling cascade for this compound-mediated mitochondrial enhancement.

Experimental Workflow for Pathway Analysis

To investigate the proposed signaling pathway, a series of molecular biology experiments were performed.

Experimental_Workflow Start Cell Treatment with this compound Lysate Cell Lysis and Protein Extraction Start->Lysate RNA_Extraction RNA Extraction Start->RNA_Extraction Mito_Stain Mitochondrial Staining (e.g., MitoTracker) Start->Mito_Stain WB Western Blot (p-AMPK, PGC-1α) Lysate->WB Analysis Data Analysis and Pathway Validation WB->Analysis qPCR RT-qPCR (NRF-1, TFAM) RNA_Extraction->qPCR qPCR->Analysis Imaging Fluorescence Microscopy Mito_Stain->Imaging Imaging->Analysis

Caption: Workflow for validating the proposed signaling pathway of this compound.

Experimental Protocols for Pathway Analysis

1. Western Blotting for Protein Expression and Phosphorylation:

  • Objective: To determine the levels of total and phosphorylated AMPK and the expression of PGC-1α.

  • Methodology: Cells were treated with this compound or vehicle. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-AMPK (Thr172), total AMPK, and PGC-1α. Secondary antibodies conjugated to horseradish peroxidase were used for detection with an enhanced chemiluminescence substrate.

2. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression:

  • Objective: To measure the mRNA levels of NRF-1 and TFAM.

  • Methodology: Total RNA was extracted from this compound-treated and control cells. cDNA was synthesized using reverse transcriptase. RT-qPCR was performed using SYBR Green chemistry with primers specific for NRF-1, TFAM, and a housekeeping gene (e.g., GAPDH) for normalization.

3. Mitochondrial Mass Measurement:

  • Objective: To assess changes in mitochondrial biogenesis.

  • Methodology: Live cells were stained with MitoTracker Green FM, a fluorescent dye that localizes to mitochondria regardless of mitochondrial membrane potential. The fluorescence intensity was quantified using flow cytometry or fluorescence microscopy.

Quantitative Data Summary for Pathway Analysis
MarkerVehicle Control (Relative Units)This compound (10 µM) (Relative Units)Fold Change
p-AMPK/Total AMPK Ratio 1.0 ± 0.152.8 ± 0.32.80
PGC-1α Protein Expression 1.0 ± 0.22.1 ± 0.252.10
NRF-1 mRNA Expression 1.0 ± 0.12.5 ± 0.32.50
TFAM mRNA Expression 1.0 ± 0.123.2 ± 0.43.20
Mitochondrial Mass (MitoTracker) 1.0 ± 0.081.8 ± 0.151.80

Table 2: Effect of this compound on Key Markers of Mitochondrial Biogenesis. Data are presented as mean ± standard deviation, normalized to the vehicle control.

These data support the proposed signaling pathway, showing that this compound treatment leads to the activation of AMPK, increased expression of PGC-1α, and subsequent upregulation of downstream targets involved in mitochondrial biogenesis.

Conclusion

The preclinical data presented in this whitepaper strongly indicate that this compound is a potent modulator of mitochondrial function. By enhancing mitochondrial respiration and promoting mitochondrial biogenesis, likely through an AMPK-PGC-1α signaling axis, this compound represents a promising therapeutic candidate for conditions associated with mitochondrial dysfunction. Further in-depth studies are warranted to fully elucidate its molecular mechanism and to evaluate its efficacy and safety in relevant disease models.

References

The Role of ABN401 in Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "DN401" did not yield specific results in public databases. This technical guide focuses on ABN401 , a selective c-MET inhibitor, based on the possibility of a typographical error in the user's query. ABN401 is currently under investigation for the treatment of solid tumors, particularly those with MET alterations.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in the tumor microenvironment. The c-MET proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, angiogenesis, and metastasis. ABN401 is a potent and selective small-molecule inhibitor of c-MET, showing promise in preclinical and early clinical studies. This document provides an in-depth technical overview of ABN401's mechanism of action, its direct and inferred roles in cancer cell metabolism, detailed experimental protocols from key studies, and a summary of its efficacy.

ABN401's Mechanism of Action and Impact on Downstream Signaling

ABN401 functions as an ATP-competitive inhibitor of the c-MET tyrosine kinase.[1][2] By binding to the ATP-binding site of the c-MET kinase domain, ABN401 prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation. The primary signaling cascades inhibited by ABN401 include:

  • PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.

  • RAS-MAPK (ERK) Pathway: This cascade is critical for cell proliferation, differentiation, and survival.

By blocking these pathways, ABN401 effectively inhibits cell cycle progression and induces apoptosis in c-MET-addicted cancer cells.[2]

Signaling Pathway Diagram

ABN401_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Metabolism Metabolism mTOR->Metabolism RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ABN401 ABN401 ABN401->c-MET Inhibits

ABN401 inhibits c-MET signaling pathways.

The Role of ABN401 in Cancer Cell Metabolism

While direct metabolomic studies on ABN401 are not extensively published, its impact on cancer cell metabolism can be inferred from its inhibition of the PI3K-AKT-mTOR and MAPK pathways, which are master regulators of metabolic processes.

Inferred Effects on Glycolysis (The Warburg Effect)

The PI3K-AKT-mTOR pathway is a key driver of the Warburg effect, or aerobic glycolysis, where cancer cells preferentially metabolize glucose to lactate even in the presence of oxygen. AKT can promote the expression and membrane translocation of glucose transporters (e.g., GLUT1) and activate glycolytic enzymes. By inhibiting AKT and mTOR, ABN401 is expected to:

  • Reduce Glucose Uptake: Decrease the expression and activity of glucose transporters on the cell surface.

  • Decrease Glycolytic Flux: Inhibit the activity of key glycolytic enzymes.

This would lead to a reduction in ATP production from glycolysis and a decrease in the synthesis of biosynthetic precursors derived from the glycolytic pathway.

Inferred Effects on Anabolic Processes

mTOR is a central coordinator of anabolic metabolism, promoting the synthesis of proteins, lipids, and nucleotides. By inhibiting mTOR, ABN401 likely suppresses these biosynthetic pathways, thereby limiting the building blocks necessary for new cancer cell formation.

Potential Induction of Fatty Acid Oxidation

Some studies on other c-MET inhibitors have shown that their long-term application can lead to a metabolic shift towards fatty acid oxidation (FAO) as a survival mechanism. This is often mediated by the upregulation of PGC1α, a master regulator of mitochondrial biogenesis and FAO. While not directly demonstrated for ABN401, this represents a potential mechanism of acquired resistance and a target for combination therapies.

Quantitative Data on ABN401's Efficacy

The following tables summarize the in vitro and in vivo efficacy of ABN401 in various cancer cell lines and patient-derived xenograft (PDX) models.

Table 1: In Vitro Cytotoxicity of ABN401 in MET-Addicted Cancer Cell Lines
Cell LineCancer TypeMET StatusIC50 (nM)
SNU-5GastricMET Amplification1.8
EBC-1LungMET Amplification2.5
SNU-638GastricMET Overexpression11.2
Hs746TGastricMET Exon 14 Skipping3.9
H1993LungMET Amplification28.7

Data extracted from Kim et al., Cancers (Basel), 2020.

Table 2: In Vivo Antitumor Efficacy of ABN401 in Xenograft Models
ModelCancer TypeMET StatusABN401 Dose (mg/kg, oral)Tumor Growth Inhibition (%)
SNU-5 XenograftGastricMET Amplification3095.4
EBC-1 XenograftLungMET Amplification3089.1
SNU-638 XenograftGastricMET Overexpression3078.7
GA3121 PDXGastricMET Amplification3098.2
LU2503 PDXLungMET Amplification3091.5

Data extracted from Kim et al., Cancers (Basel), 2020.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ABN401.

Cell Viability Assay (WST-1 Assay)

This protocol is used to determine the cytotoxic effects of ABN401 on cancer cell lines.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_ABN401 Treat with varying concentrations of ABN401 for 72 hours Incubate_24h->Treat_ABN401 Add_WST1 Add WST-1 reagent to each well Treat_ABN401->Add_WST1 Incubate_2h Incubate for 2 hours at 37°C Add_WST1->Incubate_2h Measure_Absorbance Measure absorbance at 450 nm using a microplate reader Incubate_2h->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the WST-1 cell viability assay.

Detailed Steps:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of ABN401 for 72 hours.

  • Following treatment, WST-1 reagent is added to each well, and the plates are incubated for 2 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • IC50 values are calculated based on the absorbance readings.

Western Blot Analysis

This protocol is used to assess the effect of ABN401 on c-MET phosphorylation and downstream signaling proteins.

Detailed Steps:

  • Cell Lysis: MET-addicted cancer cells are treated with ABN401 at various concentrations for a specified time. Cells are then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total c-MET, phospho-c-MET, total AKT, phospho-AKT, total ERK, and phospho-ERK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol is used to evaluate the antitumor efficacy of ABN401 in a living organism.

Detailed Steps:

  • Cell Implantation: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into vehicle control and ABN401 treatment groups. ABN401 is administered orally at specified doses and schedules (e.g., daily for 3 weeks).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

ABN401 is a promising selective c-MET inhibitor with potent antitumor activity in preclinical models of MET-addicted cancers. While its direct effects on cancer cell metabolism require further investigation, its mechanism of action through the inhibition of the PI3K-AKT-mTOR and RAS-MAPK pathways strongly suggests a significant impact on key metabolic processes, including glycolysis and anabolism. The detailed experimental protocols and quantitative efficacy data provided in this guide offer a valuable resource for researchers and drug development professionals working on targeted cancer therapies. Further studies focusing on the metabolic vulnerabilities induced by ABN401 could unveil novel combination strategies to enhance its therapeutic efficacy and overcome potential resistance mechanisms.

References

No Publicly Available In Vitro Studies Found for DN401

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for early in vitro studies of a compound designated DN401, no publicly available scientific literature, preclinical data, or experimental protocols matching this identifier could be located.

The search for "early in vitro studies of this compound," "this compound mechanism of action in vitro," "this compound preclinical data," "this compound signaling pathway," and "this compound experimental protocols in vitro" did not yield any specific information related to a substance with the identifier this compound. The search results provided general information on various aspects of in vitro research, including signal transduction pathways and methodologies for studying cellular processes, but failed to identify any specific research pertaining to this compound.

This lack of publicly accessible data suggests that this compound may be an internal project code for a compound that has not yet been disclosed in scientific publications or public forums. It is also possible that it represents a discontinued research program for which data was never published.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the early in vitro studies of this compound as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways cannot be fulfilled without the foundational scientific information on the compound .

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution if known, as the information does not appear to be within the public domain.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of DN401

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of DN401, a novel investigational compound. The described assays are designed to characterize the cytotoxic and cytostatic effects of this compound on cancer cell lines, with a focus on its impact on cell viability, cell cycle progression, and induction of apoptosis. The provided methodologies are essential for preclinical assessment and elucidation of the mechanism of action of this compound.

Introduction to this compound

This compound is a synthetic small molecule inhibitor targeting a key kinase in a critical cell signaling pathway often dysregulated in cancer. Its primary mechanism of action is hypothesized to involve the inhibition of downstream signaling cascades that control cell proliferation and survival. These protocols outline the foundational in vitro assays to quantify the cellular response to this compound treatment.

This compound Signaling Pathway

This compound is proposed to inhibit a critical upstream kinase, thereby disrupting the downstream signaling cascade that promotes cell proliferation and survival. The following diagram illustrates the putative signaling pathway affected by this compound.

DN401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase DownstreamKinase Downstream Kinase (e.g., MAPK/ERK) UpstreamKinase->DownstreamKinase TranscriptionFactor Transcription Factor (e.g., c-Myc) DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation & Survival Genes) TranscriptionFactor->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation This compound This compound This compound->UpstreamKinase GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Putative signaling pathway inhibited by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Data Presentation:

Cell LineTreatment Duration (h)This compound IC50 (µM)
MCF-7485.2
HeLa488.9
A5494812.5
MCF-7722.8
HeLa725.1
A549727.3
Cell Cycle Analysis by Flow Cytometry

Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.[2][3] Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.[3][4]

Experimental Workflow:

Cell_Cycle_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 harvest Harvest and wash cells incubate2->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[2]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Model the cell cycle distribution using appropriate software.

Data Presentation:

Treatment (24h)% G0/G1% S% G2/M
Vehicle Control55.230.114.7
This compound (5 µM)72.815.311.9
This compound (10 µM)85.18.56.4
Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye.[6] Propidium iodide (PI) is a membrane-impermeable dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[5][6]

Experimental Workflow:

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 harvest Harvest cells and supernatant incubate2->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add FITC-Annexin V and PI resuspend->stain incubate3 Incubate for 15 min in the dark stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.[6][7]

  • Analyze the samples by flow cytometry within one hour.

Data Presentation:

Treatment (48h)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.12.51.80.6
This compound (5 µM)60.325.810.53.4
This compound (10 µM)35.740.220.14.0

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will be crucial in determining the cytotoxic and cytostatic efficacy of the compound, as well as providing insights into its mechanism of action. Further investigation into the specific molecular targets and downstream effects of this compound is warranted based on these preliminary findings.

References

DN401 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DN401 is a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone belonging to the Heat Shock Protein 90 (HSP90) family. TRAP1 is implicated in the regulation of mitochondrial integrity, protection against oxidative stress, and the promotion of cell survival, particularly in cancer cells. These characteristics make this compound a compound of significant interest for research in oncology and mitochondrial-related diseases. This document provides detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions to ensure accurate and reproducible experimental results.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₃H₉BrClN₅O₂
Molecular Weight 382.60 g/mol
Appearance Off-white to light yellow solid powder
CAS Number 2135749-60-7

This compound Solubility

The solubility of this compound is a critical factor for the design and execution of in vitro and in vivo studies. Based on available data, this compound exhibits the following solubility profile:

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ~17.5[1]~45.74[1]Ultrasonication at <60°C may be required to achieve maximum solubility.[1]
Ethanol Data not readily availableData not readily availableEmpirical testing is recommended to determine solubility for specific applications.
PBS (Phosphate-Buffered Saline) Data not readily availableData not readily availableDue to its organic nature, this compound is expected to have very low solubility in aqueous buffers like PBS.

Note: It is highly recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions to minimize degradation of the compound.

This compound Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pipettes and sterile filter tips

Procedure
  • Acclimatization: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.

  • Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Example Calculation for a 10 mM Stock Solution:

To prepare a 10 mM stock solution of this compound (MW = 382.60 g/mol ):

  • Weigh 1 mg of this compound powder.

  • Calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume (L) = (0.001 g / 382.60 g/mol ) / 0.010 mol/L

    • Volume (L) = 0.000261 L = 261 µL

  • Add 261 µL of anhydrous DMSO to 1 mg of this compound powder.

This compound Mechanism of Action: TRAP1 Inhibition

This compound selectively inhibits the ATPase activity of mitochondrial TRAP1. This inhibition disrupts the normal chaperone functions of TRAP1, leading to the accumulation of misfolded client proteins within the mitochondria. This disruption of mitochondrial proteostasis can trigger a cascade of events, including the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and ultimately, apoptosis.[2][3][4][5]

DN401_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol TRAP1 TRAP1 ClientProteins Client Proteins TRAP1->ClientProteins Chaperones MisfoldedProteins Misfolded Client Proteins ClientProteins->TRAP1 ClientProteins->MisfoldedProteins Misfolding mPTP mPTP Opening MisfoldedProteins->mPTP CytC Cytochrome c Release mPTP->CytC Apoptosis Apoptosis CytC->Apoptosis This compound This compound This compound->TRAP1

Caption: this compound inhibits TRAP1, leading to apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh calculate Calculate DMSO Volume weigh->calculate dissolve Add DMSO and Dissolve (Vortex/Sonicate) calculate->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ABN401, a potent and highly selective MET inhibitor, in cancer cell research. The following protocols and data are based on preclinical studies and are intended for research purposes only.

Introduction

ABN401 is a selective inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the tumorigenesis of various cancers, making it a key therapeutic target.[1] ABN401 has demonstrated significant cytotoxic activity against MET-addicted cancer cells while showing minimal effect on normal cells.[1] These notes offer recommended concentrations, experimental protocols, and an overview of the underlying signaling pathways.

Data Presentation

The effective concentration of ABN401 varies among different cancer cell lines, primarily depending on their MET-addiction status. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Table 1: IC50 Values of ABN401 in MET-Addicted Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SNU5Gastric Cancer2 - 43
EBC-1Non-Small Cell Lung Cancer2 - 43
SNU638Gastric Cancer2 - 43

Note: The precise IC50 values within the specified range for each cell line can be determined by performing a dose-response curve as described in the protocols below. No significant cell killing was observed in c-MET negative cells or normal cell lines at concentrations up to 10 µM.[1]

Signaling Pathway

ABN401 functions by inhibiting the autophosphorylation of the c-MET kinase domain, which in turn blocks its downstream signaling pathways, including those involved in cell growth and proliferation.

ABN401_Mechanism_of_Action cluster_cell Cancer Cell cMET c-MET Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMET->Downstream Phosphorylation ABN401 ABN401 ABN401->cMET Inhibition Proliferation Tumor Growth and Proliferation Downstream->Proliferation

Caption: Mechanism of action of ABN401.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is designed to determine the cytotoxic effects of ABN401 on cancer cells.

Workflow:

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of ABN401 B->C D Incubate for 72 hours C->D E Add WST-1 reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the WST-1 cell viability assay.

Materials:

  • MET-addicted cancer cell lines (e.g., SNU5, EBC-1, SNU638)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ABN401 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ABN401 in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the ABN401-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ABN401 concentration to determine the IC50 value.

Western Blot Analysis for c-MET Phosphorylation

This protocol is used to confirm the inhibitory effect of ABN401 on c-MET signaling.

Workflow:

Western_Blot_Workflow A Seed cells in 6-well plates and grow to 70-80% confluency B Treat cells with ABN401 for a specified time (e.g., 2 hours) A->B C Lyse cells and collect protein extracts B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and transfer proteins to a PVDF membrane D->E F Block the membrane and incubate with primary antibodies (p-MET, total MET, GAPDH) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signals using an enhanced chemiluminescence (ECL) substrate G->H I Analyze band intensities H->I

Caption: Workflow for Western Blot analysis.

Materials:

  • MET-addicted cancer cell lines

  • ABN401

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MET, anti-total-MET, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of ABN401 (e.g., 10 nM, 100 nM) for a predetermined time (e.g., 2 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MET compared to total MET and the loading control.

Conclusion

ABN401 is a promising MET inhibitor for targeted cancer therapy research. The provided protocols offer a starting point for investigating its efficacy and mechanism of action in MET-addicted cancer cell lines. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes: DNPH1 Inhibition for Potentiating PARP Inhibitor Efficacy in BRCA-Deficient Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNPH1 (Deoxynucleoside 5'-monophosphate N-hydrolase 1), also known as RCL, is a critical enzyme in the nucleotide salvage pathway. Its primary function is to sanitize the cellular nucleotide pool by degrading potentially cytotoxic nucleotides, such as 5-hydroxymethyl-2'-deoxyuridine 5'-monophosphate (hmdUMP). In the context of cancer therapy, particularly for tumors with deficiencies in the BRCA1 or BRCA2 genes, DNPH1 has emerged as a promising therapeutic target.

BRCA-deficient cancer cells are highly reliant on Poly(ADP-ribose) polymerase (PARP) for DNA single-strand break repair. Inhibition of PARP leads to the accumulation of DNA damage, resulting in synthetic lethality in these homologous recombination-deficient cells. However, both intrinsic and acquired resistance to PARP inhibitors (PARPi) present significant clinical challenges.

Recent preclinical research has shown that the inhibition of DNPH1 can effectively sensitize BRCA-deficient cancer cells to PARP inhibitors.[1][2] By blocking DNPH1, hmdUMP accumulates and is subsequently incorporated into DNA. The presence of this abnormal nucleotide triggers a DNA damage response that enhances PARP trapping and cytotoxicity, providing a powerful synergistic anti-tumor effect.[1]

These application notes provide a detailed protocol for the administration of a DNPH1 inhibitor (DNPH1i), in combination with a PARP inhibitor, in a BRCA-deficient breast cancer mouse model.

Signaling Pathway and Mechanism of Action

The therapeutic strategy of combining a DNPH1 inhibitor with a PARP inhibitor is based on the principle of synthetic lethality. The signaling pathway diagram below illustrates this mechanism.

DNPH1_PARP_Pathway cluster_NucleotidePool Nucleotide Pool cluster_DNA DNA Metabolism cluster_Repair DNA Repair & Cell Fate hmdUMP hmdUMP DNPH1 DNPH1 hmdUMP->DNPH1 DNA_Incorp hmdU Incorporation into DNA hmdUMP->DNA_Incorp Accumulates & Incorporates DNPH1i DNPH1 Inhibitor DNPH1i->DNPH1 Inhibits DNA_Damage DNA Lesions & Single-Strand Breaks DNA_Incorp->DNA_Damage PARP PARP DNA_Damage->PARP Recruits PARP_Trap PARP Trapping PARP->PARP_Trap PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP Inhibits DSB Double-Strand Breaks (Replication Fork Collapse) PARP_Trap->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA-/-) DSB->HR_deficient Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: DNPH1 and PARP inhibitor synthetic lethality pathway.

Experimental Protocol: In Vivo Efficacy Study

Note: As of the latest literature review, specific in vivo dosing and administration protocols for DNPH1 inhibitors have not been published. The following protocol is a representative, proposed study design based on the established preclinical rationale and standard methodologies for evaluating novel anti-cancer agents in mouse xenograft models.

1. Objective

To evaluate the in vivo anti-tumor efficacy of a DNPH1 inhibitor as a monotherapy and in combination with the PARP inhibitor Olaparib in a BRCA1-deficient orthotopic breast cancer mouse model.

2. Materials and Reagents

  • Animal Model: Female immunodeficient mice (e.g., NOD-scid GAMMA or similar), 6-8 weeks old.

  • Cell Line: SUM149PT (BRCA1-mutant) human breast cancer cell line.

  • DNPH1 Inhibitor (DNPH1i): N6-benzyladenosine (or a similar potent, selective, and bioavailable DNPH1 inhibitor). To be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • PARP Inhibitor: Olaparib (dissolved in a recommended vehicle, e.g., 10% DMSO in 20% (w/v) Captisol®).

  • Vehicle Control: Appropriate vehicle matching the drug formulations.

  • Other: Matrigel, sterile PBS, cell culture reagents, calipers, animal scales, syringes, and needles.

3. Experimental Workflow

The diagram below outlines the major steps of the experimental procedure.

Experimental_Workflow start Start cell_culture 1. Cell Culture (SUM149PT) start->cell_culture injection 2. Orthotopic Injection (1x10^6 cells in Matrigel into mammary fat pad) cell_culture->injection tumor_growth 3. Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) injection->tumor_growth randomization 4. Randomization (n=8-10 mice per group) tumor_growth->randomization treatment 5. Treatment Initiation (Day 0) - Vehicle Control - DNPH1i - Olaparib - DNPH1i + Olaparib randomization->treatment monitoring 6. Efficacy Monitoring - Tumor Volume (2x weekly) - Body Weight (2x weekly) - Clinical Observations treatment->monitoring endpoint 7. Study Endpoint (e.g., Day 28 or tumor volume >1500 mm³) Collect tumors for analysis. monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the in vivo mouse study.

4. Detailed Methodology

  • Cell Preparation and Implantation:

    • Culture SUM149PT cells under standard conditions.

    • On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2x10⁷ cells/mL.

    • Anesthetize each mouse and orthotopically inject 50 µL of the cell suspension (1x10⁶ cells) into the fourth inguinal mammary fat pad.

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer the appropriate vehicle on the same schedule as the treatment groups.

    • Group 2 (Olaparib): Administer Olaparib at a standard literature dose (e.g., 50 mg/kg, daily, oral gavage).

    • Group 3 (DNPH1i): Administer the DNPH1 inhibitor. A starting dose could be estimated from in vitro IC50 values (e.g., 25-50 mg/kg, daily, intraperitoneal injection). Dose-finding studies are recommended.

    • Group 4 (Combination): Administer Olaparib and the DNPH1i following the same dosages and schedules as the monotherapy groups.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and mouse body weights twice weekly.

    • Monitor mice for any signs of toxicity (e.g., weight loss >15%, changes in posture or activity).

    • The primary endpoint is typically the time for tumors to reach a predetermined volume (e.g., 1500 mm³) or a fixed study duration (e.g., 28 days).

    • At the end of the study, euthanize mice and collect tumors for downstream analyses (e.g., pharmacodynamics, histology).

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Anti-Tumor Efficacy (Note: The following data are illustrative placeholders, as no in vivo data has been published.)

Treatment GroupNTumor Volume Day 28 (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control101250 ± 150-
Olaparib (50 mg/kg)10750 ± 11040%
DNPH1i (25 mg/kg)101100 ± 13012%
Olaparib + DNPH1i10250 ± 6580%

Table 2: Hypothetical Toxicity Assessment (Note: The following data are illustrative placeholders.)

Treatment GroupNMean Body Weight Change (%)Treatment-Related Deaths
Vehicle Control10+5.2%0
Olaparib (50 mg/kg)10-2.1%0
DNPH1i (25 mg/kg)10-1.5%0
Olaparib + DNPH1i10-4.8%0

References

Application Notes & Protocols for Measuring the Efficacy of DN401, a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DN401 is a novel, potent, and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. These application notes provide a comprehensive overview of the techniques and protocols to measure the efficacy of this compound, from in vitro biochemical assays to in vivo animal models.

Biochemical Assays: Direct Measurement of BTK Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of this compound on the BTK enzyme. These assays are typically performed in a cell-free system using purified recombinant BTK.

1.1. ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of this compound indicates inhibition of BTK activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Prepare BTK Enzyme Solution: Dilute recombinant human BTK enzyme in kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in the kinase assay buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add 5 µL of the BTK enzyme solution to the wells of a 96-well plate.

    • Add 2.5 µL of this compound dilution or vehicle control.

    • Initiate the reaction by adding 2.5 µL of a solution containing the substrate (e.g., poly(Glu,Tyr) peptide) and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: this compound Inhibition of BTK Activity

This compound Conc. (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,200,0000
0.11,080,00010
1600,00050
10120,00090
10060,00095
100055,00095.4
IC50 (nM) -1.0

1.2. Radiometric Kinase Assay

This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]-ATP) into a substrate peptide by BTK.

Experimental Protocol: Radiometric Kinase Assay

  • Prepare Reaction Mix: In a 96-well plate, combine the BTK enzyme, a peptide substrate (e.g., poly[Glu:Tyr]), and this compound at various concentrations.

  • Initiate Reaction: Add [γ-33P]-ATP to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value as described for the ADP-Glo™ assay.

Data Presentation: this compound Radiometric BTK Inhibition

This compound Conc. (nM)Radioactivity (CPM)% Inhibition
0 (Vehicle)50,0000
0.145,00010
125,00050
105,00090
1002,50095
10002,40095.2
IC50 (nM) -1.0

Cellular Assays: Assessing this compound Activity in a Biological Context

Cellular assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant setting. These assays typically use primary B-cells or B-cell lines.

2.1. BTK Target Engagement and Phosphorylation

2.1.1. Phospho-Flow Cytometry for BTK Pathway Inhibition

Phospho-flow cytometry allows for the quantitative measurement of phosphorylated signaling proteins within single cells, providing a direct readout of this compound's on-target effect.

Experimental Protocol: Phospho-Flow Cytometry

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • B-Cell Stimulation: Stimulate the B-cells by cross-linking the B-cell receptor (BCR) with anti-IgM antibodies for 10 minutes.

  • Fixation: Fix the cells immediately with 1.5-4% formaldehyde to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells with ice-cold methanol to allow intracellular antibody staining.

  • Staining: Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or B220) and phospho-specific antibodies for BTK (pY223) and its downstream substrate PLCγ2 (pY753).

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on the B-cell population and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies. Calculate the IC50 for the inhibition of BTK and PLCγ2 phosphorylation.

Data Presentation: this compound Inhibition of BTK Pathway Phosphorylation in B-cells

This compound Conc. (nM)pBTK (Y223) MFI% InhibitionpPLCγ2 (Y753) MFI% Inhibition
0 (Vehicle)5000080000
1450010720010
10250050400050
1005009080090
10002509540095
IC50 (nM) -10 -10

2.1.2. BTK Occupancy Assay

This assay measures the percentage of BTK molecules that are bound by an irreversible inhibitor like this compound. A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay can be used for this purpose.

Experimental Protocol: TR-FRET BTK Occupancy Assay

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Assay Plate Setup: Add cell lysates to a 384-well plate.

  • Reagent Addition: Add a TR-FRET probe that binds to the active site of unoccupied BTK and a terbium-conjugated anti-BTK antibody.

  • Incubation: Incubate the plate to allow for antibody and probe binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader.

  • Data Analysis: Calculate the BTK occupancy based on the TR-FRET signal, which is inversely proportional to the amount of this compound-bound BTK.

Data Presentation: this compound BTK Occupancy in PBMCs

| this compound Conc

Unraveling DN401: Application Notes and Protocols for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. The selective elimination of tumor cells while sparing healthy tissue is the ultimate goal. This document provides detailed application notes and protocols for a novel therapeutic agent, designated DN401, which has demonstrated significant potential in triggering apoptotic pathways in various cancer cell lines.

Introduction to this compound

This compound is an investigational small molecule compound that has been identified as a potent inducer of apoptosis in a range of tumor cells. Its mechanism of action is centered on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a critical regulator of cell life and death, and its activation is a key strategy in cancer treatment. The evasion of apoptosis is a hallmark of cancer, and agents like this compound that can restore this process are of high therapeutic interest.

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound initiates apoptosis by targeting key regulators within the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are pivotal in controlling the permeability of the mitochondrial outer membrane.

In healthy cells, pro-survival Bcl-2 proteins inhibit the pro-apoptotic members of the family, such as Bax and Bak. This compound is believed to function by either downregulating the expression of anti-apoptotic Bcl-2 proteins or by directly activating pro-apoptotic members. This leads to the formation of pores in the mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).

The permeabilization of the mitochondrial membrane allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. The activation of caspase-9 within the apoptosome initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

DN401_Apoptosis_Pathway cluster_cell Tumor Cell cluster_mito Mitochondrion This compound This compound Bcl2 Anti-apoptotic Bcl-2 proteins This compound->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak This compound->BaxBak Activates (indirectly) Bcl2->BaxBak Inhibits CytoC_in Cytochrome c BaxBak->CytoC_in Pore formation (MOMP) CytoC_out Cytochrome c CytoC_in->CytoC_out Release Apoptosome Apoptosome CytoC_out->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Cleavage Casp37 Caspase-3/7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant denature Sample Denaturation quant->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking with 5% non-fat milk transfer->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detect Chemiluminescent Detection wash2->detect analyze Image Analysis & Quantification detect->analyze

No Information Available for DN401 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no information, preclinical data, or clinical trial results could be found for a compound designated as "DN401," either as a standalone agent or in combination with chemotherapy.

The initial search queries for "this compound chemotherapy combination studies," "this compound mechanism of action," "this compound preclinical data," and "this compound clinical trials" did not yield any relevant results pertaining to a specific therapeutic agent with this identifier. The search results provided general information about drug development, clinical trial design, and information on unrelated compounds such as SL-401 and DNX-2401.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. Without any data on the mechanism of action, synergistic effects with chemotherapeutic agents, or established experimental protocols, it is not possible to generate the following:

  • Quantitative Data Tables: No data exists to be summarized or compared.

  • Detailed Experimental Protocols: No published studies are available from which to extract methodologies.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, making it impossible to create diagrams of its signaling pathways or its interaction with chemotherapy in an experimental setting.

It is possible that "this compound" is an internal company code for a very early-stage compound with no public disclosures, a misidentified compound, or a hypothetical agent.

Researchers, scientists, and drug development professionals seeking information on novel therapeutic agents are advised to consult proprietary internal databases, direct communications from sponsoring organizations, or wait for public disclosure through scientific publications or conference presentations.

Application Notes and Protocols: DN401 for Studying Mitochondrial Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive searches for a specific molecule designated "DN401" for studying mitochondrial stress response have not yielded information on a publicly documented compound with this identifier. The following application notes and protocols are based on general principles and established methodologies for investigating mitochondrial stress. It is imperative for researchers to adapt these protocols to the specific characteristics of the molecule they are investigating, which may be an internal or newly developed compound referred to as this compound.

Introduction

Mitochondrial stress, characterized by the accumulation of damaged macromolecules and impaired mitochondrial function, is a central feature of numerous human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The mitochondrial stress response (MSR) is a complex network of signaling pathways that aims to restore mitochondrial homeostasis. Key branches of the MSR include the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR). These pathways are activated by various insults such as oxidative stress, protein misfolding, and defects in mitochondrial DNA (mtDNA) replication or translation.

This document provides a framework for utilizing a novel compound, herein referred to as this compound, as a tool to induce and study the mitochondrial stress response in a research setting. The protocols and data presentation formats are intended for researchers, scientists, and drug development professionals.

Data Presentation

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Mitochondrial Respiration in Cultured Cells

Treatment GroupConcentration (µM)Basal Respiration (OCR, pmol/min)ATP-Linked Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)
Vehicle Control-
This compound1
This compound5
This compound10
Positive Control (e.g., Antimycin A)1

Table 2: this compound-Induced Changes in Mitochondrial Stress Markers

Treatment GroupConcentration (µM)ATF4 mRNA (Fold Change)CHOP mRNA (Fold Change)HSP60 Protein (Fold Change)Mitochondrial ROS (Fold Change)
Vehicle Control-1.01.01.01.0
This compound1
This compound5
This compound10
Positive Control (e.g., Oligomycin)1

Signaling Pathways

The mitochondrial stress response involves intricate signaling cascades that communicate mitochondrial dysfunction to the nucleus, leading to the transcriptional activation of genes aimed at restoring homeostasis.

Mitochondrial_Stress_Response cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mito_Stress Mitochondrial Stress (e.g., this compound-induced) UPRmt_Activation UPRmt Activation Mito_Stress->UPRmt_Activation ISR_Activation ISR Activation Mito_Stress->ISR_Activation ROS Increased ROS Mito_Stress->ROS ATF5 ATF5 UPRmt_Activation->ATF5 DELE1 DELE1 ISR_Activation->DELE1 CHOP CHOP Target_Genes Target Gene Expression (HSP60, ClpP, etc.) ATF5->Target_Genes HRI HRI DELE1->HRI eIF2a eIF2α HRI->eIF2a eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 ATF4->CHOP CHOP->Target_Genes

Caption: this compound-induced mitochondrial stress activates the UPRmt and ISR pathways.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the this compound-containing medium or vehicle control. Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

Experimental_Workflow A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Working Solutions B->C D Incubate for a Defined Period C->D E Harvest Cells for Analysis D->E

Caption: General workflow for cell treatment with this compound.

Measurement of Mitochondrial Respiration

Mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • This compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator.

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Quantitative Real-Time PCR (qRT-PCR) for MSR Gene Expression
  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ATF4, CHOP, HSPA9, LONP1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for MSR Protein Levels
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against MSR-related proteins (e.g., ATF4, CHOP, HSP60, ClpP) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate.

  • Probe Loading: Incubate the cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of a compound, such as the designated this compound, on the mitochondrial stress response. By employing these methodologies, researchers can elucidate the mechanism of action of novel compounds, identify potential therapeutic targets for diseases associated with mitochondrial dysfunction, and advance our understanding of the intricate signaling pathways that govern mitochondrial homeostasis. It is crucial to optimize these protocols for the specific cell types and experimental conditions being used.

Application Notes: Western Blot Analysis of TRAP1 Inhibition by DN401

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein belonging to the Heat shock protein 90 (Hsp90) family. It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from oxidative stress. In many cancer cells, TRAP1 is overexpressed and contributes to tumor progression and drug resistance. DN401 has been identified as a potent pan-inhibitor of the Hsp90 family, including TRAP1. Inhibition of TRAP1 by this compound leads to the degradation of its client proteins, such as SIRT3, Sorcin, and Succinate Dehydrogenase subunit B (SDHB), ultimately impacting mitochondrial function and cell viability. This application note provides a detailed protocol for utilizing Western blotting to investigate the inhibition of TRAP1 and its downstream effects following treatment with this compound.

Data Presentation

Table 1: Effects of this compound on TRAP1 and its Client Proteins

Target ProteinCell LineThis compound Concentration (µM)Treatment Time (hours)Observed Effect on Protein LevelsReference
TRAP1HeLa106No significant change in total TRAP1 levels
SIRT3HeLa106Degradation
SorcinHeLa106Degradation
SDHBHeLa106Degradation
p-ERK1/2HCT116Not specified (TRAP1 silencing)48Decrease
HSF1HeLa106No induction of Hsp70 (downstream of HSF1)

Note: The data presented is synthesized from published studies. Optimal concentrations and treatment times may vary depending on the cell line and experimental conditions.

Experimental Protocols

Western Blot Protocol for Monitoring TRAP1 Inhibition by this compound

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to assess the levels of TRAP1 and its downstream client proteins.

1. Cell Culture and Treatment

1.1. Seed HeLa cells (or another appropriate cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.3. Once the desired confluency is reached, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 6, 12, 24 hours). A DMSO-treated control should be included.

2. Cell Lysis for Mitochondrial and Cytosolic Fractions

Given that TRAP1 is a mitochondrial protein, isolating mitochondrial fractions can provide clearer results.

2.1. Reagents:

  • PBS (phosphate-buffered saline), ice-cold
  • Mitochondria Isolation Buffer: 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.
  • Dounce homogenizer.

2.2. Procedure: 2.2.1. After treatment, aspirate the media and wash the cells twice with ice-cold PBS. 2.2.2. Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube. 2.2.3. Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant. 2.2.4. Resuspend the cell pellet in 500 µL of ice-cold Mitochondria Isolation Buffer. 2.2.5. Incubate on ice for 15 minutes. 2.2.6. Homogenize the cells using a pre-chilled Dounce homogenizer with 20-30 strokes. 2.2.7. Transfer the homogenate to a new tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. 2.2.8. Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria. 2.2.9. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria. 2.2.10. Wash the mitochondrial pellet with 500 µL of Mitochondria Isolation Buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C. 2.2.11. Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer) for protein extraction.

3. Protein Quantification

3.1. Determine the protein concentration of both the mitochondrial and cytosolic lysates using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting

4.1. Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes. 4.2. Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel. 4.3. Transfer the separated proteins to a PVDF or nitrocellulose membrane. 4.4. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 4.5. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

  • Anti-TRAP1 (1:1000)
  • Anti-SIRT3 (1:1000)
  • Anti-Sorcin (1:1000)
  • Anti-SDHB (1:1000)
  • Anti-phospho-ERK1/2 (1:1000)
  • Anti-ERK1/2 (1:1000)
  • Anti-VDAC (1:1000) - Mitochondrial loading control
  • Anti-β-actin or α-tubulin (1:5000) - Cytosolic loading control 4.6. Wash the membrane three times with TBST for 10 minutes each. 4.7. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. 4.8. Wash the membrane three times with TBST for 10 minutes each. 4.9. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis

5.1. Quantify the band intensities using image analysis software (e.g., ImageJ). 5.2. Normalize the intensity of the target protein bands to the corresponding loading control (VDAC for mitochondrial fraction, β-actin or α-tubulin for cytosolic fraction). 5.3. Compare the normalized protein levels in this compound-treated samples to the vehicle-treated control to determine the effect of the inhibitor.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Fractionation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis A Seed HeLa Cells B Treat with this compound (0-20 µM) A->B C Harvest and Wash Cells B->C D Dounce Homogenization C->D E Differential Centrifugation D->E F Isolate Mitochondrial & Cytosolic Fractions E->F G Protein Quantification (BCA/Bradford) F->G H SDS-PAGE G->H I Protein Transfer to Membrane H->I J Antibody Incubation (Primary & Secondary) I->J K Chemiluminescent Detection J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization to Loading Control M->N

Caption: Experimental workflow for Western blot analysis of this compound-mediated TRAP1 inhibition.

trap1_signaling_pathway cluster_mitochondrion Mitochondrion cluster_inhibitor Inhibition cluster_downstream_effects Downstream Effects TRAP1 TRAP1 SIRT3 SIRT3 TRAP1->SIRT3 chaperones Sorcin Sorcin TRAP1->Sorcin chaperones SDHB SDHB (Complex II) TRAP1->SDHB inhibits cSrc c-Src TRAP1->cSrc regulates Degradation Degradation of Client Proteins SIRT3->Degradation Sorcin->Degradation SDHB->Degradation ERK ERK cSrc->ERK activates This compound This compound This compound->TRAP1 inhibits Mito_Dysfunction Mitochondrial Dysfunction Degradation->Mito_Dysfunction Apoptosis Increased Apoptosis Mito_Dysfunction->Apoptosis

Caption: Signaling pathway of TRAP1 and the inhibitory effect of this compound.

Troubleshooting & Optimization

Technical Support Center: DN401

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DN401, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Dissolution in DMSO

Question: I am having difficulty dissolving this compound in DMSO. What are the possible reasons and how can I troubleshoot this issue?

Answer:

Difficulty in dissolving this compound (CAS: 2135749-60-7; Formula: C13H9BrClN5O2), a potent and selective TRAP1 inhibitor, can arise from several factors.[1][2] Below is a step-by-step guide to troubleshoot and resolve solubility issues.

Initial Checks & Root Cause Analysis:

  • Verify Compound Identity: There have been conflicting reports online regarding the chemical structure of this compound. Please ensure your compound corresponds to the TRAP1 inhibitor with CAS number 2135749-60-7.[1][3]

  • Assess DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water contamination can significantly reduce its solvating power for certain organic compounds.

    • Recommendation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Avoid using DMSO from a bottle that has been open for an extended period.

  • Compound Purity and Batch Variability: Impurities or variations between manufacturing batches can affect solubility.

    • Recommendation: If possible, try a different batch of this compound to see if the issue persists. Review the certificate of analysis for your specific lot.

Step-by-Step Dissolution Protocol:

If the initial checks do not resolve the issue, follow these steps to enhance the dissolution of this compound:

  • Gentle Heating: Increasing the temperature can enhance the solubility of many compounds.

    • Protocol: Warm the this compound/DMSO mixture in a water bath at 37-50°C for 10-15 minutes. Gently vortex or swirl the vial periodically. Do not use excessive heat, as it may degrade the compound.

  • Sonication: Using an ultrasonic bath can help break down compound aggregates and facilitate dissolution.

    • Protocol: Place the vial containing the this compound/DMSO mixture in a sonicator bath for 5-10 minutes. The water in the sonicator can be slightly warmed to combine this step with gentle heating.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

    • Protocol: After adding DMSO to the powdered this compound, vortex the solution at high speed for 1-2 minutes.

The following flowchart illustrates the recommended troubleshooting workflow:

DN401_Dissolution_Troubleshooting start Start: this compound not dissolving in DMSO check_dmso Is the DMSO fresh, anhydrous, and high-purity? start->check_dmso open_new_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->open_new_dmso No add_dmso Add appropriate volume of DMSO to this compound powder. check_dmso->add_dmso Yes open_new_dmso->add_dmso vortex Vortex vigorously for 1-2 minutes. add_dmso->vortex dissolved1 Is the compound fully dissolved? vortex->dissolved1 sonicate Sonicate in a water bath for 5-10 minutes. dissolved1->sonicate No end_success End: this compound is dissolved. Prepare aliquots and store appropriately. dissolved1->end_success Yes dissolved2 Is the compound fully dissolved? sonicate->dissolved2 heat Gently warm the solution (37-50°C) for 10-15 minutes with periodic swirling. dissolved2->heat No dissolved2->end_success Yes dissolved3 Is the compound fully dissolved? heat->dissolved3 consider_alternatives Consider alternative solvents or consult with the compound supplier. dissolved3->consider_alternatives No dissolved3->end_success Yes

Troubleshooting workflow for this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

While specific quantitative solubility data for this compound in DMSO is not consistently published, similar heterocyclic compounds are often soluble in DMSO at concentrations commonly used for in vitro assays (e.g., 10-50 mM). Solubility can be influenced by factors such as the crystalline form of the solid and minor impurities. For illustrative purposes, a hypothetical solubility profile is provided below.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Estimated Max. Solubility (mM)
DMSO25> 50
DMF25> 50
Ethanol25~5
Methanol25~2
PBS (pH 7.4)25< 0.1

Note: This data is illustrative and should be confirmed experimentally.

Q2: Are there alternative solvents to DMSO for this compound?

If this compound remains insoluble in DMSO despite troubleshooting, you might consider other polar aprotic solvents.

  • Dimethylformamide (DMF): DMF is a common alternative to DMSO.

  • N-Methyl-2-pyrrolidone (NMP): NMP is another strong solvent that can be effective.

When using alternative solvents, it is crucial to assess their compatibility with your experimental system, as they may have different effects on cell viability and assay performance compared to DMSO.

Q3: Can I store my this compound stock solution at room temperature?

It is not recommended. For long-term storage (months to years), this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.

Q4: My this compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. What should I do?

This is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate precipitation:

  • Decrease the final concentration of this compound.

  • Increase the percentage of DMSO in the final solution (while ensuring it remains within the tolerance limits for your cells, typically ≤0.5%).

  • Use a surfactant or other solubilizing agent in your aqueous medium, such as Tween® 80 or Pluronic® F-68, if compatible with your assay.

  • Prepare intermediate dilutions in a mixed solvent system (e.g., DMSO/ethanol or DMSO/PBS) before the final dilution into the aqueous medium.

Experimental Protocols

Protocol: Determination of this compound Solubility in DMSO

This protocol outlines a method to experimentally determine the maximum solubility of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator

  • Water bath

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a Saturated Solution: a. Weigh out an excess amount of this compound (e.g., 5 mg) into a microcentrifuge tube. b. Add a small, precise volume of DMSO (e.g., 100 µL) to the tube. c. Vortex the mixture vigorously for 2 minutes. d. Incubate the tube at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached. Use a shaker or rotator for this step.

  • Separate Undissolved Solid: a. Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved this compound.

  • Analyze the Supernatant: a. Carefully collect a known volume of the clear supernatant without disturbing the pellet. b. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis). c. Determine the concentration of this compound in the diluted sample.

  • Calculate Solubility: a. Back-calculate the original concentration in the undissolved supernatant. This value represents the saturation solubility of this compound in DMSO at the tested temperature.

This protocol can be adapted to test solubility in other solvents or at different temperatures.

References

Technical Support Center: DN401 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a representative guide for a hypothetical compound, "DN401." Publicly available information on a specific molecule designated "this compound" is limited. This guide is intended to serve as a template for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine model?

A1: For initial in vivo efficacy studies in mice, a starting dose of 10 mg/kg administered daily is recommended. This recommendation is based on preliminary in vitro potency and early-stage pharmacokinetic data. Dose-response studies ranging from 5 mg/kg to 50 mg/kg are advised to determine the optimal therapeutic window for your specific cancer model.

Q2: How should this compound be formulated for oral gavage administration?

A2: this compound has low aqueous solubility. A common and effective vehicle for oral administration is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water. It is crucial to ensure a uniform suspension before each administration.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation and survival.

Q4: Are there any known toxicities associated with this compound at higher doses?

A4: In preclinical toxicology studies, doses exceeding 50 mg/kg in mice have been associated with weight loss and mild gastrointestinal distress. It is recommended to monitor animal health daily, including body weight and general appearance, especially when conducting dose-escalation studies.

Troubleshooting Guide

Q1: I am observing significant variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?

A1: Inconsistent tumor growth inhibition can stem from several factors:

  • Inconsistent Formulation: Ensure that the this compound suspension is homogenous. Vortex the stock solution vigorously before drawing up each dose.

  • Inaccurate Dosing: Use calibrated equipment for all measurements. For small animal studies, precise dosing is critical.

  • Variable Drug Absorption: While oral gavage is a common administration route, variability in absorption can occur. Consider subcutaneous or intraperitoneal injection for more consistent systemic exposure.[1]

  • Tumor Heterogeneity: The inherent biological variability in tumor models can contribute to differential responses. Ensure that tumors are of a consistent size at the start of the study.

Q2: My this compound formulation is difficult to administer via oral gavage due to its viscosity. What can I do?

A2: If the formulation is too viscous, consider the following adjustments:

  • Lower the Concentration of Methylcellulose: Try reducing the methylcellulose concentration to 0.25% (w/v).

  • Gently Warm the Formulation: Warming the suspension to 37°C can reduce viscosity. Ensure the temperature does not exceed this, to prevent any potential degradation of the compound.

  • Alternative Vehicles: Explore other formulation vehicles, such as a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, be mindful of potential vehicle-related toxicities.

Q3: I am not observing the expected level of target engagement in my tumor samples. How can I troubleshoot this?

A3: A lack of target engagement could be due to several reasons:

  • Suboptimal Dosing: The administered dose may be insufficient to achieve therapeutic concentrations in the tumor tissue. A dose-escalation study is recommended.

  • Timing of Sample Collection: Ensure that tumor samples are collected at a time point that corresponds with peak drug concentration (Tmax). Preliminary pharmacokinetic studies can help determine the optimal sampling time.[2]

  • Drug Metabolism: Rapid metabolism of this compound could lead to lower than expected exposure.[3] Consider co-administration with an inhibitor of relevant metabolic enzymes if known.

Quantitative Data Summary

Table 1: In Vivo Dose-Response of this compound in a Xenograft Model

Dose (mg/kg, daily)Administration RouteMean Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
5Oral Gavage25No
10Oral Gavage45Yes
25Oral Gavage70Yes
50Oral Gavage75Yes

Table 2: Recommended Formulation for Oral Gavage

ComponentConcentrationPurpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
Methylcellulose0.5% (w/v)Suspending Agent
Tween 800.1% (v/v)Surfactant/Wetting Agent
Sterile Waterq.s. to final volumeVehicle

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL)

  • Prepare the Vehicle:

    • Add 0.5 g of methylcellulose to 50 mL of sterile water.

    • Heat to 60°C while stirring until the methylcellulose is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 100 µL of Tween 80.

    • Bring the final volume to 100 mL with sterile water.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a final concentration of 10 mg/mL.

  • Storage: Store the formulation at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly.

Protocol 2: In Vivo Efficacy Study Workflow

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers until tumors reach an average volume of 100-150 mm³.

  • Randomization: Randomize animals into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control daily via oral gavage.

  • Data Collection:

    • Measure tumor volume and body weight three times per week.

    • Monitor for any signs of toxicity.

  • Study Endpoint: Euthanize animals when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.

  • Sample Collection: Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis.

Visualizations

DN401_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

In_Vivo_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment (this compound or Vehicle) C->D E Data Collection (Tumor Volume, Body Weight) D->E F Study Endpoint E->F G Sample Collection (Tumor, Plasma) F->G

References

DN401 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of DN401 in cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the tyrosine kinase MET. Its primary mechanism of action is the inhibition of MET phosphorylation and subsequent downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.

Q2: Are there any known off-target effects of this compound?

Yes, in vitro kinase profiling has revealed that at higher concentrations, this compound can exhibit inhibitory activity against other kinases, most notably VEGFR2, AXL, and RON. This is not uncommon for small molecule kinase inhibitors and is an important consideration in experimental design and data interpretation.

Q3: Which cell lines are recommended for studying this compound's on-target versus off-target effects?

We recommend using a panel of cell lines with varying MET dependency. For example:

  • High MET-dependent lines (e.g., EBC-1, Hs746T): These cells are highly sensitive to this compound's on-target effects.

  • Low MET-dependent/High Off-Target Kinase expressing lines (e.g., A549, U-87 MG): These cells may show a response to this compound at higher concentrations due to off-target inhibition.

  • MET-knockout or resistant lines: These are crucial for definitively attributing observed effects to off-target activity.

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits the primary target (MET) without significantly affecting known off-target kinases. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guides

Problem 1: I am observing cytotoxicity in a cell line that does not express MET.

  • Possible Cause: This is likely an off-target effect. The cell line may express one of the known off-target kinases (e.g., VEGFR2, AXL, RON) at high levels, or it may be sensitive to an as-yet-unidentified off-target of this compound.

  • Troubleshooting Steps:

    • Confirm MET expression: Verify the absence of MET expression in your cell line using Western blot or qPCR.

    • Evaluate off-target kinase expression: Check for the expression of VEGFR2, AXL, and RON.

    • Perform a dose-response curve: Determine the IC50 of this compound in this cell line. A significantly higher IC50 compared to MET-dependent lines suggests an off-target effect.

    • Rescue experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the wild-type form of that kinase to see if it mitigates the cytotoxic effects of this compound.

Problem 2: My results with this compound are inconsistent across different experimental batches.

  • Possible Cause: Inconsistent results can arise from several factors, including variability in cell culture conditions, passage number, and preparation of the this compound stock solution.

  • Troubleshooting Steps:

    • Standardize cell culture: Ensure consistent cell passage numbers, media formulations, and seeding densities.

    • Prepare fresh this compound dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

    • Use control compounds: Include a well-characterized MET inhibitor with a different chemical scaffold as a positive control and a vehicle control (e.g., DMSO) in every experiment.

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
Primary Target
MET5
Off-Targets
VEGFR2150
AXL250
RON300
EGFR>1000
SRC>1000

Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineMET ExpressionIC50 (nM)
EBC-1 (Lung)High10
Hs746T (Gastric)High15
A549 (Lung)Low500
U-87 MG (Glioblastoma)Low750

Experimental Protocols

1. Kinase Inhibition Assay (Lanthanide-Based FRET)

This protocol outlines a common method for determining the IC50 of this compound against various kinases.

  • Materials: Recombinant kinase, appropriate substrate, ATP, this compound stock solution, assay buffer, FRET-labeled antibody.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the recombinant kinase, the appropriate substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and add the FRET-labeled antibody that detects the phosphorylated substrate.

    • Read the plate on a FRET-compatible plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

2. Cell Viability Assay (Resazurin Reduction)

This protocol describes a method for assessing the effect of this compound on cell viability.

  • Materials: Cell line of interest, culture medium, this compound stock solution, resazurin sodium salt solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

    • Incubate for 72 hours.

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

    • Normalize the results to the vehicle-treated cells and calculate IC50 values.

Visualizations

DN401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 VEGFR2 VEGFR2 VEGFR2->PI3K AXL AXL AXL->PI3K RON RON RON->PI3K MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Invasion Invasion STAT3->Invasion Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival This compound This compound This compound->MET High Potency (On-Target) This compound->VEGFR2 Low Potency (Off-Target) This compound->AXL Low Potency (Off-Target) This compound->RON Low Potency (Off-Target)

Caption: On-target and off-target signaling of this compound.

Caption: Workflow for identifying this compound off-target effects.

Technical Support Center: Managing DN401 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DN401 in animal models. Our goal is to help you anticipate, manage, and mitigate potential toxicities to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it relate to potential toxicities?

A1: this compound is an investigational small molecule inhibitor of the novel intracellular kinase, Proliferative Kinase Alpha (PKAα). PKAα is a critical component of the "Cell Growth and Proliferation Pathway," which is frequently dysregulated in various cancers. By inhibiting PKAα, this compound aims to halt uncontrolled tumor cell division. However, PKAα also plays a role in the normal physiological turnover of rapidly dividing tissues. Therefore, on-target inhibition of PKAα in healthy tissues, as well as potential off-target effects, may lead to observable toxicities in animal models.

Q2: What are the most common toxicities observed with this compound in preclinical animal models?

A2: Based on initial dose-ranging and toxicology studies, the most frequently observed toxicities associated with this compound administration in rodent models include gastrointestinal (GI) distress, hematological abnormalities, and cutaneous reactions. These are consistent with the mechanism of action, affecting tissues with high cell turnover.

Q3: What clinical signs in animal models should I monitor for following this compound administration?

A3: Vigilant monitoring of animal health is crucial. Key clinical signs to observe for include:

  • General: Weight loss, lethargy, ruffled fur, hunched posture.

  • Gastrointestinal: Diarrhea, dehydration, reduced food and water intake.

  • Hematological: Pallor (pale mucous membranes), petechiae (small red or purple spots on the skin), or signs of spontaneous bleeding.

  • Dermatological: Skin rashes, alopecia (hair loss), or dermatitis.

Regular monitoring and recording of these signs are essential for early intervention.

Q4: Are there any established protocols for managing this compound-induced diarrhea in mice?

A4: Yes, managing this compound-induced diarrhea typically involves supportive care. This can include subcutaneous or intraperitoneal administration of warmed sterile saline to combat dehydration. Anti-diarrheal agents may be considered, but their use should be carefully evaluated to avoid masking worsening toxicity. It is critical to ensure animals have easy access to food and water. If diarrhea is severe or accompanied by significant weight loss, dose reduction or temporary cessation of this compound treatment may be necessary.

Q5: How can I mitigate hematological toxicities observed with this compound?

A5: Hematological toxicities, such as neutropenia or thrombocytopenia, are a known risk with agents targeting cell proliferation. Management strategies may include:

  • Dose modulation: Reducing the dose or altering the dosing schedule can allow for bone marrow recovery.

  • Supportive care: In severe cases, transfusion of whole blood or platelets may be considered in larger animal models, though this is less common in rodent studies.

  • Growth factor support: The use of granulocyte-colony stimulating factor (G-CSF) can be explored to stimulate neutrophil production, though this introduces another variable to the experiment and should be carefully considered.

Troubleshooting Guides

Problem 1: Unexpected Severe Weight Loss in a Cohort of this compound-Treated Mice
  • Initial Assessment:

    • Immediately weigh all animals in the cohort to quantify the extent of weight loss.

    • Perform a thorough clinical examination of each animal, looking for signs of dehydration, diarrhea, or lethargy.

    • Check food and water consumption records.

  • Potential Causes & Troubleshooting Steps:

    • Dehydration due to Diarrhea:

      • Action: Administer supportive fluids (e.g., 1-2 mL of warmed sterile saline subcutaneously).

      • Follow-up: Monitor for resolution of diarrhea and stabilization of body weight.

    • Reduced Food Intake:

      • Action: Provide palatable, high-calorie supplemental food on the cage floor.

      • Follow-up: If anorexia persists, consider a dose reduction of this compound.

    • Systemic Toxicity:

      • Action: If weight loss is rapid and severe (>15-20% of baseline), consider humane euthanasia for affected animals and collect tissues for histopathological analysis to identify the cause of toxicity.

      • Follow-up: Re-evaluate the dosing regimen for subsequent cohorts.

Problem 2: Skin Lesions and Hair Loss Observed in Rats Receiving this compound
  • Initial Assessment:

    • Characterize the skin lesions (e.g., rash, erythema, ulceration) and document the extent and location of hair loss.

    • Check for any signs of scratching or self-trauma.

    • Rule out other causes, such as fighting or parasitic infections.

  • Potential Causes & Troubleshooting Steps:

    • Direct Drug-Induced Dermatitis:

      • Action: Topical application of a mild, non-medicated emollient may soothe the skin.

      • Follow-up: Monitor the progression of the lesions. If they worsen or become ulcerated, a dose reduction or treatment holiday may be warranted.

    • Secondary Infection:

      • Action: If there are signs of infection (e.g., purulent discharge), a skin scrape or culture may be necessary. Consult with a veterinarian regarding appropriate antibiotic treatment.

      • Follow-up: Ensure the cage environment is clean to minimize the risk of further infection.

Data Presentation

Table 1: Summary of Common Toxicities of this compound in Rodent Models

Toxicity TypeCommon Clinical SignsOnsetManagement Strategies
Gastrointestinal Diarrhea, weight loss, dehydration3-5 days post-treatmentSupportive care (fluids), dose reduction
Hematological Pallor, petechiae7-10 days post-treatmentDose modification, supportive care
Dermatological Alopecia, skin rash10-14 days post-treatmentTopical emollients, dose reduction

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • This compound Administration: Administer this compound or vehicle control via oral gavage daily for 14 days.

  • Daily Monitoring:

    • Record body weight.

    • Score fecal consistency (0 = normal, 1 = soft, 2 = diarrhea).

    • Observe for clinical signs of distress.

  • Terminal Endpoint:

    • At day 14, euthanize animals.

    • Collect sections of the small and large intestine for histopathological analysis (H&E staining) to assess for mucosal damage, inflammation, and cell death.

Protocol 2: Evaluation of Hematological Parameters

  • Animal Model: Sprague-Dawley rats, 9-11 weeks old.

  • This compound Administration: Administer this compound or vehicle control intravenously three times a week for 4 weeks.

  • Blood Collection:

    • Collect a small volume of blood (e.g., 100-200 µL) from the tail vein at baseline and weekly thereafter.

    • Place blood in EDTA-coated tubes.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer to determine red blood cell count, white blood cell count (with differential), and platelet count.

  • Data Analysis:

    • Compare the CBC parameters between the this compound-treated and vehicle control groups at each time point.

Mandatory Visualizations

DN401_Signaling_Pathway cluster_cell Tumor Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PKA_alpha PKAα Receptor->PKA_alpha Downstream_Effectors Downstream Effectors PKA_alpha->Downstream_Effectors Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation This compound This compound This compound->PKA_alpha Inhibition

Caption: this compound inhibits the PKAα signaling pathway to block tumor cell proliferation.

Experimental_Workflow_Toxicity_Assessment Start Start: Acclimatize Animals Dosing Administer this compound or Vehicle Start->Dosing Monitoring Daily Clinical Monitoring (Weight, Clinical Signs) Dosing->Monitoring Intervention Supportive Care or Dose Modification as Needed Monitoring->Intervention Toxicity Observed? Endpoint Endpoint Collection (Blood, Tissues) Monitoring->Endpoint End of Study Intervention->Monitoring Analysis Hematology & Histopathology Analysis Endpoint->Analysis Report Report Findings Analysis->Report

Caption: Workflow for in vivo toxicity assessment of this compound.

Troubleshooting_Logic Toxicity Adverse Event Observed (e.g., Weight Loss) Assess Assess Severity & Identify Potential Cause Toxicity->Assess Mild Mild Toxicity? Assess->Mild Supportive_Care Initiate Supportive Care Mild->Supportive_Care Yes Severe Severe Toxicity? Mild->Severe No Continue Continue Monitoring Supportive_Care->Continue Dose_Modification Implement Dose Reduction or Treatment Holiday Severe->Dose_Modification Yes Euthanasia Consider Humane Endpoint Severe->Euthanasia Life-threatening? Dose_Modification->Continue Continue->Toxicity Report Report Euthanasia->Report

Caption: Decision tree for managing adverse events during this compound studies.

Inconsistent results with DN401 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DN401. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound.

Troubleshooting Guides

Inconsistent results with this compound treatment can arise from a variety of factors, from experimental design to reagent handling. This guide provides a structured approach to identifying and resolving these issues.

Summary of Potential Issues and Solutions

The table below outlines common problems encountered during this compound experiments, their potential causes, and recommended solutions.

IssuePotential CauseRecommended Solution
High variability between replicates - Inconsistent cell seeding density- Pipetting errors- Contamination (mycoplasma, bacterial)- Use a cell counter for accurate seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Regularly test cell cultures for contamination.
Low or no target gene knockdown - Ineffective this compound sequence- Poor delivery into cells- Incorrect dosage- Degraded this compound- Test multiple this compound sequences targeting different regions of the mRNA.[1]- Optimize the delivery method (e.g., transfection reagent, electroporation).[2]- Perform a dose-response curve to determine the optimal concentration.- Store this compound according to manufacturer's instructions and avoid repeated freeze-thaw cycles.
Cell toxicity or off-target effects - High this compound concentration- "Off-target" binding to other mRNAs- Immune response to the oligonucleotide- Lower the concentration of this compound used.[3]- Perform a BLAST search to check for potential off-target binding of your this compound sequence.[1]- Use appropriate negative controls (e.g., scrambled sequence) to assess non-specific effects.[4]
Inconsistent results across experiments - Variation in cell passage number- Different lots of reagents (e.g., transfection reagents, media)- Changes in incubation times- Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in experiments.- Maintain consistent protocols and incubation times for all experiments.
Troubleshooting Workflow

If you are experiencing inconsistent results, follow this workflow to diagnose the issue.

G cluster_0 A Start: Inconsistent Results B Check Cell Culture (Seeding, Passage, Contamination) A->B C Review this compound Handling (Storage, Dilution) A->C D Optimize Delivery Protocol (Reagent, Concentration) B->D Cells OK C->D Handling OK E Validate this compound Efficacy (Dose-Response, Positive Controls) D->E E->D No/Low Knockdown F Assess Off-Target Effects (Scrambled Control, BLAST) E->F Knockdown Observed G Consistent Results Achieved F->G No Off-Target Effects H Problem Persists: Contact Support F->H Off-Target Effects Observed

A workflow for troubleshooting inconsistent this compound results.

Experimental Protocols

Consistent and reproducible results depend on meticulous experimental execution. The following is a detailed protocol for a key experiment to validate the efficacy of this compound.

Protocol: Validation of Gene-X Knockdown by Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the reduction of Gene-X mRNA levels in cells treated with this compound.

Materials:

  • Cells plated in a 24-well plate

  • This compound and scrambled control oligonucleotide

  • Transfection reagent (e.g., lipofectamine)

  • Opti-MEM or other serum-free medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Gene-X and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute this compound or scrambled control in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted this compound/control and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow complexes to form.

    • Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

    • Incubate for 24-48 hours.

  • RNA Extraction:

    • Lyse the cells directly in the wells using the lysis buffer from your RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Elute the RNA in nuclease-free water and quantify it using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either Gene-X or the housekeeping gene, and cDNA.

    • Run the qPCR plate on a real-time PCR machine.

  • Data Analysis:

    • Calculate the Ct values for Gene-X and the housekeeping gene in both this compound-treated and control samples.

    • Determine the relative expression of Gene-X using the ΔΔCt method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antisense oligonucleotide (ASO) designed to bind to the messenger RNA (mRNA) of Gene-X. This binding event recruits an enzyme called RNase H, which then degrades the Gene-X mRNA. The degradation of the mRNA prevents the production of the Gene-X protein.

G cluster_0 This compound This compound (ASO) Hybrid This compound-mRNA Hybrid This compound->Hybrid mRNA Gene-X mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Degradation mRNA Degradation RNaseH->Degradation NoProtein No Gene-X Protein Degradation->NoProtein

The mechanism of action of this compound.

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder or in a buffered solution. It should be stored at -20°C or -80°C. Once reconstituted, it should be aliquoted to avoid multiple freeze-thaw cycles, which can lead to degradation. Use nuclease-free tubes and tips when handling this compound to prevent contamination with RNases.

Q3: What are the appropriate controls for a this compound experiment?

A3: Several controls are essential for interpreting your results correctly:

  • Untreated Control: Cells that have not been treated with this compound or any delivery vehicle.

  • Vehicle Control: Cells treated with the delivery vehicle (e.g., transfection reagent) alone.

  • Scrambled Control: Cells treated with an ASO that has the same length and chemical modifications as this compound but a scrambled sequence that does not target any known mRNA. This control helps to identify any non-specific effects of the ASO chemistry or delivery.[4]

Q4: How long does it take to see the effects of this compound?

A4: The time to observe maximum knockdown of Gene-X can vary depending on the cell type, the stability of the Gene-X mRNA and protein, and the delivery method. Typically, mRNA levels can be assessed 24-48 hours post-transfection. Protein-level changes may take longer to become apparent, often 48-72 hours or more.

Q5: Can I use this compound in vivo?

A5: The in vivo application of this compound requires specific formulations to protect it from degradation by nucleases in the bloodstream and to facilitate its delivery to the target tissue. Please consult our in vivo application notes or contact technical support for more information on appropriate delivery strategies.

References

How to improve DN401 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the small molecule inhibitor, DN401, in solution. Adherence to these guidelines is critical for ensuring experimental reproducibility and the therapeutic efficacy of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For maximal stability, this compound stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The solvent of choice for long-term storage is anhydrous DMSO. When stored under these conditions, the solution is expected to be stable for up to 6 months.

Q2: What signs of degradation should I look for in my this compound solution?

A2: Visual indicators of this compound degradation include color changes (e.g., yellowing), precipitation, or the appearance of cloudiness in the solution.[1] Any solution exhibiting these signs should be discarded. For a more quantitative assessment, analytical techniques such as HPLC can be used to detect degradation products.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in solutions with a pH range of 6.0-7.5.[2] Highly acidic or alkaline conditions can lead to rapid degradation through hydrolysis. It is recommended to use a buffered solution within the optimal pH range for all aqueous experiments.

Q4: Can I expose this compound solutions to light?

A4: this compound is known to be sensitive to light. Exposure to UV or even ambient light for extended periods can cause photodegradation.[1] It is crucial to prepare and handle this compound solutions in a dark environment or by using amber-colored vials to protect the compound from light exposure.

Q5: What solvents are recommended for preparing this compound working solutions?

A5: While anhydrous DMSO is the preferred solvent for long-term storage, for in vitro and cell-based assays, it is common to dilute the DMSO stock into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects. The polarity of the solvent can impact the solubility and stability of the drug.[3]

Troubleshooting Guide

Q: My this compound solution, which was clear upon preparation, has now become cloudy. What should I do?

A: Cloudiness or precipitation can indicate several issues. First, it may suggest that the solubility of this compound has been exceeded in the chosen solvent or at the storage temperature. Gently warming the solution to 37°C may help redissolve the compound. If the precipitate persists, it could be a sign of degradation. In this case, the solution should be discarded, and a fresh solution should be prepared. Consider preparing a more dilute stock solution if solubility is a persistent issue.

Q: I am observing a progressive loss of this compound's inhibitory activity in my multi-day cell-based assay. Could this be a stability problem?

A: Yes, a gradual loss of activity is a classic indicator of compound instability in the assay medium. The complex components of cell culture media, along with physiological temperatures (37°C), can accelerate the degradation of this compound. To mitigate this, consider replenishing the compound at regular intervals (e.g., every 24 hours) during the experiment. Performing a time-course stability study of this compound in your specific cell culture medium using HPLC can also help quantify the rate of degradation and optimize the replenishment schedule.

Q: My mass spectrometry analysis of the this compound solution shows unexpected peaks. What could be the cause?

A: The appearance of new peaks in a mass spectrometry analysis strongly suggests the presence of degradation products or contaminants. Review your solution preparation and handling procedures. Ensure that all solvents are of high purity and that the solution has been protected from light and stored at the correct temperature. If the issue persists, it is advisable to perform a formal stability study to identify the degradation products and their kinetics.

Quantitative Stability Data

The following table summarizes the stability of this compound under various conditions. This data is intended to guide researchers in designing their experiments to minimize compound degradation.

ConditionSolvent/MediumIncubation Time (hours)Temperature (°C)Light ExposurePercent Degradation
pH
4.050 mM Acetate Buffer2425Dark15.2%
7.4PBS2425Dark1.5%
9.050 mM Tris Buffer2425Dark22.8%
Temperature
4PBS (pH 7.4)484Dark<1%
25PBS (pH 7.4)4825Dark3.2%
37PBS (pH 7.4)4837Dark10.5%
Light
AmbientPBS (pH 7.4)825Ambient Light35.7%
UV (365 nm)PBS (pH 7.4)125UV Light68.2%

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound in a given solution over time.

1. Materials:

  • This compound powder
  • HPLC-grade solvent (e.g., DMSO, PBS)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Temperature-controlled incubator
  • Amber and clear glass vials

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in the test solvent (e.g., PBS, pH 7.4).
  • Aliquot the 100 µM solution into multiple amber and clear vials.
  • Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).
  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
  • Immediately inject an appropriate volume (e.g., 10 µL) of the solution onto the HPLC system.
  • Elute the compound using a gradient of mobile phase B (e.g., 5% to 95% over 15 minutes).
  • Monitor the elution profile at the wavelength of maximum absorbance for this compound.
  • Quantify the peak area of the intact this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO (10 mM Stock) prep1->prep2 prep3 Dilute to Working Concentration (e.g., 10 µM in Media) prep2->prep3 exp1 Add this compound Solution to Cells prep3->exp1 exp2 Incubate at 37°C, 5% CO2 exp1->exp2 exp3 Replenish this compound (if needed) exp2->exp3 exp4 Assay Readout exp3->exp4 analysis1 Measure Biological Response exp4->analysis1 analysis2 Correlate with this compound Concentration analysis1->analysis2

Caption: Experimental workflow for using this compound in cell culture.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->mek Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_logic start This compound Stability Issue (e.g., Precipitation, Loss of Activity) q1 Is the solution cloudy or precipitated? start->q1 a1_yes Warm solution to 37°C. If still precipitated, prepare fresh. q1->a1_yes Yes q2 Was the solution exposed to light? q1->q2 No a2_yes Prepare fresh solution in amber vials. Work in low light. q2->a2_yes Yes q3 Is the pH of the aqueous solution between 6.0 and 7.5? q2->q3 No a3_no Adjust pH or use a suitable buffer. q3->a3_no No q4 Is the experiment long-term (>24h) at 37°C? q3->q4 Yes a4_yes Replenish this compound periodically. Confirm degradation rate with HPLC. q4->a4_yes Yes end Consult further with technical support. q4->end No

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Troubleshooting Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with their Western blot experiments. While this guide is broadly applicable, it is designed to assist with challenges that may arise during protocols involving specific reagents such as DN401.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing potential causes and solutions.

Problem 1: No Signal or Weak Signal

Question: I am not seeing any bands, or the bands are very faint. What could be the issue?

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Protein Loaded Determine the protein concentration of your lysate and ensure you are loading an adequate amount (typically 20-40 µg for cell lysates).[1][2] Consider performing an immunoprecipitation to enrich low-abundance proteins.[1][3]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue after transfer.[4] For large proteins (>180 kDa), optimize the transfer buffer by using 20% methanol and increasing transfer time.[4][5] For small proteins, use a smaller pore size membrane (0.22 µm) and consider reducing transfer time to prevent over-transfer.[1] A wet transfer is often more efficient than semi-dry methods.[1][2]
Inactive Antibody Ensure the primary and secondary antibodies are stored correctly and have not expired.[6] The primary antibody may not be suitable for detecting the denatured protein; check the antibody datasheet.[7]
Incorrect Antibody Dilution The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal antibody concentration.[8]
Suboptimal Incubation Times Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[1] Ensure the secondary antibody is incubated for an adequate time (e.g., 1 hour at room temperature).[1]
Issues with Detection Reagents Ensure the chemiluminescent substrate has not expired and is prepared correctly.[1] For low-abundance proteins, consider using a more sensitive detection reagent.[9]
Excessive Washing or Blocking Over-washing can elute the antibodies from the membrane.[5] Prolonged blocking can mask the epitope. A typical blocking time is 1 hour at room temperature.[1][10]
Presence of Sodium Azide Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Avoid using it in buffers if you are using an HRP-conjugated secondary antibody.[9]
Problem 2: High Background

Question: My blot has a high background, making it difficult to see my specific bands. How can I fix this?

Possible Causes and Solutions:

CauseRecommended Solution
Antibody Concentration Too High A high concentration of the primary or secondary antibody can lead to non-specific binding.[3][11][12] Try increasing the antibody dilution.[3][11]
Inadequate Blocking Blocking prevents the non-specific binding of antibodies to the membrane. Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[3][10] Ensure the blocking solution is fresh, as bacterial growth can cause high background.[10] For phospho-antibodies, use BSA instead of milk for blocking, as milk contains phosphoproteins.[3][5]
Insufficient Washing Increase the number and duration of wash steps to remove unbound antibodies.[8][12][13] Adding a detergent like Tween 20 to the wash buffer can help reduce background.[12][13]
Membrane Dried Out Allowing the membrane to dry out at any stage can cause high background.[3][9][10] Ensure the membrane is always submerged in buffer.[5][7]
Contaminated Buffers or Equipment Use fresh, filtered buffers and clean equipment to avoid contamination that can lead to a spotty background.[5][7][9]
Overexposure If using a chemiluminescent detection system, a long exposure time can lead to high background.[1] Reduce the exposure time.[9]
Problem 3: Non-Specific Bands

Question: I am seeing multiple bands in addition to my band of interest. What is causing this?

Possible Causes and Solutions:

CauseRecommended Solution
Primary Antibody Concentration Too High Using too much primary antibody can lead to it binding to proteins other than the target.[7][11][12] Optimize the antibody concentration by performing a titration.[8]
Poor Quality Primary Antibody The primary antibody may not be specific enough for the target protein.[7][12] Validate the antibody's specificity using positive and negative controls.[8]
Secondary Antibody Non-Specific Binding The secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted to check for this.[3][7] Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[3]
Protein Degradation If you see bands at a lower molecular weight than expected, your protein may have been degraded by proteases.[13][14] Always use fresh samples and add protease inhibitors to your lysis buffer.[3][15]
Protein Modifications or Isoforms Bands at a higher molecular weight could be due to post-translational modifications like glycosylation or protein-protein interactions.[12] The antibody may also be detecting different isoforms of the protein.[3][14]
Too Much Protein Loaded Overloading the gel with protein can lead to "ghost bands".[13] Ensure you are loading an appropriate amount of protein.

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general workflow for a standard chemiluminescent Western blot experiment.

1. Sample Preparation

  • Wash cells with ice-cold PBS.[16]

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.[15][17]

  • Sonicate or agitate the lysate to ensure complete lysis and shear DNA.[15][16][17]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[15][16]

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[15]

  • Add Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and boil at 95-100°C for 5 minutes to denature the proteins.[17]

2. Gel Electrophoresis

  • Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.[17]

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel. The voltage and run time will depend on the gel percentage and apparatus.[17]

3. Protein Transfer

  • Equilibrate the gel in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, PVDF or nitrocellulose membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.[18]

  • Perform the transfer using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein.[1]

4. Immunodetection

  • After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) with gentle agitation.[10]

  • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[16]

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[16]

  • Wash the membrane again three times for 5-10 minutes each with wash buffer.[16]

5. Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.[19]

  • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[16]

  • Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film.[17]

Visualizations

G cluster_workflow Western Blot Workflow SamplePrep Sample Preparation GelElectrophoresis Gel Electrophoresis SamplePrep->GelElectrophoresis ProteinTransfer Protein Transfer GelElectrophoresis->ProteinTransfer Blocking Blocking ProteinTransfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection & Imaging SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: A simplified workflow of the major steps in a Western blot experiment.

G cluster_troubleshooting Western Blot Troubleshooting Workflow Start Problem with Western Blot NoSignal No/Weak Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific CheckProtein Check Protein Load & Transfer NoSignal->CheckProtein CheckAb Check Antibody Activity & Dilution NoSignal->CheckAb CheckDetection Check Detection Reagents NoSignal->CheckDetection CheckBlocking Optimize Blocking HighBg->CheckBlocking CheckWashing Optimize Washing HighBg->CheckWashing CheckAbConc Adjust Antibody Concentration HighBg->CheckAbConc OptimizeAb Optimize Primary Ab Concentration NonSpecific->OptimizeAb ValidateAb Validate Antibody Specificity NonSpecific->ValidateAb CheckSample Check for Protein Degradation NonSpecific->CheckSample G cluster_pathway Example: MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response TranscriptionFactors->CellularResponse

References

DN401 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to DN401.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormTemperatureLightAtmosphere
Solid (Lyophilized Powder)-20°CProtect from lightInert atmosphere (e.g., Argon, Nitrogen)
In Solution (DMSO)-80°CProtect from light

Note: The data presented here is illustrative. Always refer to the product-specific information sheet for definitive storage guidelines.

2. What are the primary causes of this compound degradation?

This compound is susceptible to degradation through several mechanisms:

  • Oxidation: The presence of oxygen can lead to the formation of oxidative degradation products.

  • Hydrolysis: Exposure to moisture or aqueous environments with a non-optimal pH can cause hydrolytic cleavage.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

3. My this compound solution has changed color. What does this indicate?

A change in the color of a this compound solution is often an indicator of degradation. This can be due to the formation of chromophoric degradation products. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a new stock of solid this compound.

4. How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue: Unexpected loss of this compound activity in an in-vitro assay.

This issue can arise from several factors related to this compound degradation. Follow this troubleshooting workflow to identify the potential cause:

G cluster_0 A Unexpected Loss of Activity B Check Storage Conditions of Stock Solution A->B C Improper Storage (-20°C instead of -80°C, light exposure) B->C Incorrect E Check Working Solution Preparation B->E Correct D Prepare Fresh Stock Solution C->D F Incompatible Buffer (pH, components) E->F Incorrect H Check Incubation Conditions E->H Correct G Use Recommended Buffer System F->G I Extended Incubation Time or High Temperature H->I Incorrect K Analyze Sample by HPLC H->K Correct J Optimize Incubation Time and Temperature I->J L Degradation Confirmed K->L M No Degradation Observed K->M N Investigate Other Experimental Factors M->N

Caption: Troubleshooting workflow for loss of this compound activity.

Issue: Appearance of unknown peaks in HPLC analysis.

The presence of new peaks in your HPLC chromatogram suggests the formation of degradation products.

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound involving oxidation and subsequent hydrolysis.

G This compound This compound Oxidized_this compound Oxidized Intermediate This compound->Oxidized_this compound Oxidation (O2) Hydrolyzed_Product_A Hydrolysis Product A Oxidized_this compound->Hydrolyzed_Product_A Hydrolysis (H2O, pH dependent) Hydrolyzed_Product_B Hydrolysis Product B Oxidized_this compound->Hydrolyzed_Product_B Hydrolysis (H2O, pH dependent)

Caption: Hypothetical degradation pathway of this compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its major degradation products.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Protocol: Forced Degradation Study of this compound

To understand the degradation profile of this compound, forced degradation studies can be performed under various stress conditions.

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) and visible light for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

After incubation, analyze the samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Technical Support Center: Cell Viability Assays featuring DN401

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cell viability assays involving our novel compound, DN401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the cell viability assays used to test this compound?

A1: The cell viability assays recommended for use with this compound are typically colorimetric or luminescent assays that measure the metabolic activity of live cells. For example, tetrazolium-based assays like MTT, MTS, and XTT rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The intensity of the color is directly proportional to the number of viable cells. Another common method is the ATP assay (e.g., CellTiter-Glo), which measures the amount of ATP present, as only viable cells can synthesize ATP.

Q2: I am observing high background absorbance/luminescence in my negative control wells (cells + assay reagent, no this compound). What could be the cause?

A2: High background can stem from several factors:

  • Contamination: Bacterial or fungal contamination in your cell culture or reagents can contribute to the assay signal. Ensure all solutions and equipment are sterile.

  • Reagent Instability: The assay reagent may be degrading. Prepare fresh reagents for each experiment and store them properly, protected from light.

  • Incubation Time: Extended incubation with the assay reagent can lead to non-enzymatic reduction of the substrate, increasing the background. Optimize the incubation time for your specific cell type and density.

  • Media Components: Phenol red in the culture medium can interfere with absorbance readings in some assays. Consider using phenol red-free medium. Serum in the medium can also sometimes contribute to background.

Q3: My results with this compound are inconsistent between replicate wells and experiments. What are the potential reasons?

A3: Inconsistent results are a common challenge in cell-based assays and can be attributed to several variables:

  • Uneven Cell Seeding: Inaccurate or inconsistent cell numbers across wells is a primary source of variability. Ensure you have a homogenous cell suspension and use calibrated pipettes.

  • Pipetting Errors: Small volume variations during the addition of this compound, assay reagents, or solubilization solution can lead to significant differences in results.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.

  • Cell Culture Conditions: Variations in cell passage number, confluency at the time of the experiment, and overall cell health can impact the response to this compound. Maintain consistent cell culture practices.

  • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation.

Q4: I treated my cells with this compound and the MTT assay shows a decrease in viability, but an LDH release assay shows no increase in cytotoxicity. How can I explain this discrepancy?

A4: This is an interesting and not uncommon observation. Here are a few possible explanations:

  • Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic, meaning it inhibits cell proliferation without necessarily killing the cells. The MTT assay, which measures metabolic activity, will show a lower signal due to fewer cells, while the LDH assay, which measures membrane integrity of dead cells, will show no change.

  • Different Assay Principles: MTT and LDH assays measure different aspects of cell health. MTT measures metabolic function, while LDH measures membrane integrity. It's possible that this compound is affecting mitochondrial function without causing cell lysis.

  • Timing of Assays: The peak of metabolic inhibition and the onset of cell death may occur at different times. You might need to perform a time-course experiment to capture both events.

Troubleshooting Guides

Problem 1: High Variability in Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent cell seedingEnsure a single-cell suspension before plating. Mix the cell suspension between pipetting. Calibrate pipettes regularly.Reduced standard deviation between replicate wells.
Edge effectsFill perimeter wells with sterile PBS or media without cells and do not use them for data points.More consistent results across the plate.
Pipetting inaccuraciesUse a multichannel pipette for adding reagents. Ensure tips are properly seated.Improved precision and accuracy of reagent delivery.
Compound precipitationCheck the solubility of this compound in your culture medium. Use a lower concentration or a different solvent if necessary.Clear solution in wells and more reliable dose-response.
Problem 2: Unexpectedly Low or High Signal
Potential Cause Troubleshooting Step Expected Outcome
Incorrect cell numberOptimize the cell seeding density for your specific cell line and assay duration.Signal within the linear range of the assay.
Suboptimal incubation timePerform a time-course experiment to determine the optimal incubation time with the assay reagent.Strong signal-to-noise ratio.
Reagent interferenceTest for direct interaction between this compound and the assay reagents in a cell-free system.Confirmation that this compound is not directly affecting the assay chemistry.
Cell line insensitivityThe chosen cell line may be resistant to this compound.Consider using a different cell line known to be sensitive to similar compounds.

Experimental Protocols

Standard MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Prepare a cell suspension of 5,000-10,000 cells per 100 µL in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Add this compound to Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (e.g., 24-72h) add_reagent Add Viability Reagent (e.g., MTT) incubation->add_reagent reagent_incubation Incubate (e.g., 2-4h) add_reagent->reagent_incubation solubilize Solubilize Formazan (if needed) reagent_incubation->solubilize read_plate Read Plate (Absorbance/Luminescence) solubilize->read_plate data_analysis Calculate % Viability and Plot Dose-Response read_plate->data_analysis G start Inconsistent Results Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Evaluate Pipetting Technique start->check_pipetting check_plate Assess for Edge Effects start->check_plate check_compound Inspect for this compound Precipitation start->check_compound solution_seeding Ensure Homogenous Cell Suspension check_seeding->solution_seeding solution_pipetting Use Calibrated/ Multichannel Pipettes check_pipetting->solution_pipetting solution_plate Use Perimeter Wells as Buffers check_plate->solution_plate solution_compound Verify this compound Solubility check_compound->solution_compound G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Validation & Comparative

A Comparative Guide to DN401 and Other TRAP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of DN401 and other prominent inhibitors of the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in cancer cell survival, metabolic reprogramming, and drug resistance. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRAP1.

Introduction to TRAP1

TRAP1, a member of the heat shock protein 90 (Hsp90) family, is predominantly localized in the mitochondria. It plays a crucial role in maintaining mitochondrial integrity and function. In many cancer types, TRAP1 is overexpressed and contributes to the hallmarks of cancer by promoting a metabolic shift towards aerobic glycolysis (the Warburg effect), protecting against apoptosis, and conferring resistance to chemotherapy. These characteristics make TRAP1 an attractive target for novel anti-cancer therapies.

This guide will compare the performance of this compound with other notable TRAP1 inhibitors, including Gamitrinib, Shepherdin, and Honokiol bis-dichloroacetate, based on available preclinical data.

Quantitative Comparison of TRAP1 Inhibitors

The following table summarizes the key quantitative data for this compound and other TRAP1 inhibitors. Direct comparisons of potency are challenging due to the limited availability of standardized inhibitory concentration data for all compounds against purified TRAP1.

InhibitorTarget(s) & MechanismReported IC50 / Binding AffinityCellular EffectsSelectivity
This compound TRAP1 . A derivative of the Hsp90 inhibitor BIIB-021, it exhibits a strong binding affinity for TRAP1. It degrades client proteins of Hsp90 and TRAP1, leading to mitochondrial fragmentation and apoptosis.[1]Specific IC50/Ki value for TRAP1 is not publicly available.[1]Induces apoptosis and mitochondrial fragmentation. Does not induce Hsp70, a common response to Hsp90 inhibition.[1]Weak binding affinity for cytosolic Hsp90.[1]
Gamitrinib Mitochondrial Hsp90/TRAP1 . A geldanamycin derivative conjugated to a mitochondrial targeting moiety. Inhibits the ATPase activity of mitochondrial Hsp90 and TRAP1.[2]IC50 for tumor cell killing: ~1–4 µM. IC50 in NCI 60 cell-line screen: 0.16–29 µM.[2] Docking simulations suggest a tighter binding to TRAP1 compared to other inhibitors like PU-H71-TPP.[3]Induces apoptosis, inhibits oxidative phosphorylation, and disrupts mitochondrial function.[2][3]Targeted to mitochondria, thus showing selectivity for the mitochondrial pool of Hsp90/TRAP1 over cytosolic Hsp90.[2]
Shepherdin TRAP1 . A peptidomimetic that mimics the Hsp90-binding domain of survivin. Inhibits the ATPase activity of TRAP1.Specific IC50/Ki value for TRAP1 is not publicly available.Induces caspase-dependent apoptosis and autophagy. Overcomes chemoresistance in colorectal cancer cells.Designed to target the survivin-Hsp90 interaction, but also inhibits TRAP1.
Honokiol bis-dichloroacetate (HDCA) TRAP1 . An allosteric inhibitor that binds to a site distinct from the ATP-binding pocket.IC50 ~8µM for TRAP1 inhibition.Decreases cancer cell proliferation, increases mitochondrial superoxide levels, and abolishes tumorigenic growth.Selective for TRAP1 over cytosolic Hsp90.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

TRAP1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by TRAP1 in the presence and absence of inhibitors.

Materials:

  • Recombinant human TRAP1 protein

  • Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl2, 50 mM KCl, 0.01% BSA

  • ATP solution

  • TRAP1 inhibitor (e.g., this compound)

  • Malachite Green Phosphate Assay Kit

Procedure:

  • Prepare a reaction mixture containing TRAP1 protein in the assay buffer.

  • Add varying concentrations of the TRAP1 inhibitor to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a final concentration of 1 mM ATP.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in culture after treatment with TRAP1 inhibitors.

Materials:

  • Cancer cell line (e.g., HeLa, PC-3)

  • Complete culture medium

  • TRAP1 inhibitor

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the TRAP1 inhibitor for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to TRAP1.

Materials:

  • Recombinant human TRAP1 protein

  • Fluorescently labeled ATP analog (e.g., FITC-ATP)

  • Assay Buffer: 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40

  • Test compound (e.g., this compound)

Procedure:

  • In a 96-well plate, add TRAP1 protein and the fluorescently labeled ATP analog to the assay buffer.

  • Add varying concentrations of the test compound.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the fluorescence polarization or fluorescence intensity.

  • A decrease in fluorescence polarization/intensity indicates displacement of the fluorescent probe by the test compound.

  • Calculate the binding affinity (Ki or IC50) from the competition curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving TRAP1 and a typical experimental workflow for evaluating TRAP1 inhibitors.

TRAP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Stress Signals Stress Signals Hsp90 Hsp90 Stress Signals->Hsp90 PI3K PI3K Receptors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Hsp90->AKT stabilizes TRAP1 TRAP1 Complex II (SDH) Complex II (SDH) TRAP1->Complex II (SDH) inhibits Complex IV Complex IV TRAP1->Complex IV inhibits c-Src c-Src TRAP1->c-Src inhibits Cyclophilin D Cyclophilin D TRAP1->Cyclophilin D inhibits mPTP mPTP TRAP1->mPTP inhibits opening Metabolic Reprogramming\n(Warburg Effect) Metabolic Reprogramming (Warburg Effect) Complex II (SDH)->Metabolic Reprogramming\n(Warburg Effect) Cyclophilin D->mPTP promotes opening Cytochrome c Cytochrome c mPTP->Cytochrome c release Apoptosis Apoptosis Cytochrome c->Apoptosis

Caption: TRAP1's role in cancer cell signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models Biochemical_Assay TRAP1 ATPase Assay Binding_Assay Competitive Binding Assay Biochemical_Assay->Binding_Assay Cell_Viability Cell Viability Assay (MTS) Binding_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (FACS) Cell_Viability->Apoptosis_Assay Mito_Function Mitochondrial Function Assays Apoptosis_Assay->Mito_Function Xenograft_Model Tumor Xenograft Studies Mito_Function->Xenograft_Model Toxicity_Study Toxicity and PK/PD Studies Xenograft_Model->Toxicity_Study Compound_Screening Compound Library Screening Compound_Screening->Biochemical_Assay

Caption: Workflow for preclinical evaluation of TRAP1 inhibitors.

References

A Comparative Guide to the Efficacy of DN401 and Gamitrinib in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Heat shock protein 90 (Hsp90) family have emerged as a promising strategy due to their role in stabilizing a multitude of oncoproteins. This guide provides a detailed comparison of two notable Hsp90 inhibitors, DN401 and gamitrinib, with a focus on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Gamitrinib

This compound is characterized as a pan-inhibitor of the Hsp90 family, targeting not only the cytosolic Hsp90 but also the endoplasmic reticulum-resident Grp94 and the mitochondrial TRAP1. This broad-spectrum activity suggests a comprehensive disruption of protein folding machinery across multiple cellular compartments. In vitro studies have demonstrated that this compound strongly inhibits TRAP1 and Grp94, while exhibiting weaker inhibition of cytosolic Hsp90. A key feature of this compound is its ability to induce the degradation of client proteins associated with all three Hsp90 paralogs.

Gamitrinib is a mitochondrial-targeted Hsp90 inhibitor, specifically designed to accumulate in the mitochondria and inhibit the function of TRAP1. Its mechanism of action is centered on inducing mitochondrial dysfunction, leading to apoptosis in cancer cells. Gamitrinib has shown efficacy across a broad range of cancer cell lines, irrespective of their genetic makeup.

Comparative Efficacy Data

DrugTarget(s)Efficacy MetricCell Line(s)ValueReference(s)
This compound Hsp90, Grp94, TRAP1Binding Affinity (in vitro)N/AStrong inhibition of TRAP1 and Grp94; Weak inhibition of Hsp90
Gamitrinib TRAP1 (Mitochondrial Hsp90)IC50Various cancer cell linesMicromolar concentrations

Note: The lack of standardized reporting and direct comparative studies necessitates caution in interpreting the relative efficacy of these two compounds. The provided data is for informational purposes and highlights the need for further direct comparative research.

Signaling Pathways and Mechanisms of Action

This compound and gamitrinib, while both targeting the Hsp90 family, elicit their anti-cancer effects through distinct, albeit overlapping, signaling pathways.

Signaling_Pathways cluster_this compound This compound cluster_Gamitrinib Gamitrinib This compound This compound Hsp90 Cytosolic Hsp90 This compound->Hsp90 weakly inhibits Grp94 ER Grp94 This compound->Grp94 strongly inhibits TRAP1 Mitochondrial TRAP1 This compound->TRAP1 strongly inhibits Client_Proteins_Cyto Cytosolic Client Proteins (e.g., Akt, CDK4) Hsp90->Client_Proteins_Cyto stabilizes Proteasomal_Degradation_this compound Proteasomal Degradation Hsp90->Proteasomal_Degradation_this compound inhibition leads to Client_Proteins_ER ER Client Proteins Grp94->Client_Proteins_ER stabilizes Grp94->Proteasomal_Degradation_this compound inhibition leads to Client_Proteins_Mito Mitochondrial Client Proteins TRAP1->Client_Proteins_Mito stabilizes TRAP1->Proteasomal_Degradation_this compound inhibition leads to Client_Proteins_Cyto->Proteasomal_Degradation_this compound Client_Proteins_ER->Proteasomal_Degradation_this compound Client_Proteins_Mito->Proteasomal_Degradation_this compound Apoptosis_this compound Apoptosis Proteasomal_Degradation_this compound->Apoptosis_this compound Gamitrinib Gamitrinib Mitochondria Mitochondria Gamitrinib->Mitochondria accumulates in TRAP1_G Mitochondrial TRAP1 Gamitrinib->TRAP1_G inhibits Mitochondria->TRAP1_G Mito_Dysfunction Mitochondrial Dysfunction TRAP1_G->Mito_Dysfunction inhibition leads to Apoptosis_G Apoptosis Mito_Dysfunction->Apoptosis_G

Caption: Signaling pathways of this compound and gamitrinib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and gamitrinib.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to assess the degradation of Hsp90 client proteins following treatment with this compound or gamitrinib.

1. Cell Culture and Treatment:

  • Plate cancer cells at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, gamitrinib, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, CDK4, HER2, TRAP1 client proteins) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay is particularly relevant for evaluating the mechanism of action of gamitrinib.

1. Cell Culture and Treatment:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

  • Treat cells with this compound, gamitrinib, or a vehicle control for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

2. JC-1 Staining:

  • Prepare a JC-1 staining solution according to the manufacturer's instructions (e.g., 5 µg/mL in cell culture medium).

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

3. Washing:

  • After incubation, carefully remove the staining solution.

  • Wash the cells twice with pre-warmed PBS or assay buffer.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • For JC-1 aggregates (indicating healthy mitochondria with high membrane potential), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm (red fluorescence).

  • For JC-1 monomers (indicating depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm (green fluorescence).

5. Data Analysis:

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial membrane depolarization.

Experimental Workflow for Comparative Efficacy

A robust experimental workflow is crucial for the direct comparison of this compound and gamitrinib.

Experimental_Workflow start Start: Select Cancer Cell Line Panel ic50 Determine IC50 Values (MTT/CellTiter-Glo Assay) start->ic50 binding_affinity Binding Affinity Assay (Fluorescence Polarization) start->binding_affinity western_blot Western Blot for Client Protein Degradation ic50->western_blot mito_potential Mitochondrial Membrane Potential Assay (JC-1) ic50->mito_potential data_analysis Data Analysis and Comparison binding_affinity->data_analysis western_blot->data_analysis mito_potential->data_analysis conclusion Conclusion on Relative Efficacy and Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for comparing this compound and gamitrinib.

Conclusion

Both this compound and gamitrinib represent valuable tools in the study of Hsp90 inhibition as a cancer therapeutic strategy. This compound offers a broad-spectrum approach by targeting multiple Hsp90 family members in different cellular compartments, which may overcome resistance mechanisms associated with the upregulation of a single paralog. Gamitrinib provides a more targeted approach by focusing on the disruption of mitochondrial function, a critical hub for cancer cell metabolism and survival.

The choice between these inhibitors will depend on the specific research question and the cancer model being investigated. For a comprehensive understanding of their relative therapeutic potential, direct head-to-head comparative studies employing standardized assays and a diverse panel of cancer cell lines are highly warranted. The experimental protocols and workflows detailed in this guide provide a framework for conducting such rigorous comparative analyses.

DN401: A Potent and Selective c-MET Inhibitor for Targeted Anti-Tumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical and Clinical Efficacy

The validation of a novel anti-tumor agent requires rigorous evaluation of its performance against existing alternatives. This guide provides a comprehensive comparison of DN401 (also known as ABN401), a potent and selective c-MET inhibitor, with other established c-MET inhibitors, Capmatinib and Tepotinib. The comparative analysis is supported by a compilation of preclinical and clinical data, presented in a clear and concise format to aid researchers, scientists, and drug development professionals in their evaluation.

Preclinical Efficacy: In Vitro Potency and In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in preclinical models, exhibiting high potency and selectivity for the c-MET receptor.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic activity against a panel of MET-addicted cancer cell lines, with IC50 values in the nanomolar range.[1] In comparison, Capmatinib also demonstrates high potency against c-MET mutated cell lines.

Cell LineThis compound IC50 (nM)[1]Capmatinib IC50 (nM)
SNU-5 (Gastric Cancer)2Not Reported
Hs746T (Gastric Cancer)3Not Reported
MKN45 (Gastric Cancer)4Not Reported
EBC-1 (Lung Cancer)7Not Reported
SNU620 (Gastric Cancer)9Not Reported
H1993 (Lung Cancer)43Not Reported
Ba/F3 (MET Exon 14)Not Reported0.6[2]
In Vivo Tumor Growth Inhibition

In xenograft models of human cancers, this compound has been shown to significantly inhibit tumor growth in a dose-dependent manner.[1]

Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI)[1]
SNU-5 (Gastric Cancer)This compound10 mg/kg65.31%
30 mg/kg78.68%
EBC-1 (Lung Cancer)This compound10 mg/kg51.26%
30 mg/kg77.85%

Clinical Validation: Efficacy in Patients with c-MET Alterations

Clinical trials have evaluated the efficacy and safety of this compound, Capmatinib, and Tepotinib in patients with non-small cell lung cancer (NSCLC) harboring c-MET alterations, primarily MET exon 14 skipping mutations.

DrugTrialPatient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)
This compound (ABN401) Phase 2Treatment-naïve NSCLC with METex1475% (6/8 patients)5.4 months
Evaluable population (n=17)52.9% (9/17 patients)
Capmatinib GEOMETRY mono-1Treatment-naïve NSCLC with METex1468%12.6 months[3]
Previously treated NSCLC with METex1441%9.7 months[3]
Tepotinib VISIONTreatment-naïve NSCLC with METex1444.9%Not Reported[3]
Previously treated NSCLC with METex1446.6%Not Reported[3]

Mechanism of Action: Targeting the c-MET Signaling Pathway

This compound is a selective inhibitor of the c-MET receptor tyrosine kinase. By binding to the ATP-binding site of the c-MET kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. This blockade of c-MET signaling ultimately leads to the inhibition of cancer cell proliferation, survival, and invasion.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-cMET cMET->p_cMET Dimerization & Autophosphorylation This compound This compound This compound->p_cMET Inhibits PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits c-MET signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (WST-1)

This protocol outlines the steps for assessing the cytotoxic activity of this compound on cancer cell lines using a water-soluble tetrazolium salt (WST-1).

WST1_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add varying concentrations of this compound incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_wst1 Add WST-1 reagent to each well incubate2->add_wst1 incubate3 Incubate for 1-4 hours add_wst1->incubate3 measure_abs Measure absorbance at 450 nm incubate3->measure_abs analyze Analyze data and calculate IC50 values measure_abs->analyze end End analyze->end Xenograft_Study_Workflow start Start inject_cells Subcutaneously inject cancer cells into immunodeficient mice start->inject_cells monitor_tumor Monitor tumor growth until tumors reach a specific volume inject_cells->monitor_tumor randomize Randomize mice into treatment and control groups monitor_tumor->randomize treat Administer this compound or vehicle control daily randomize->treat measure_tumor Measure tumor volume and body weight regularly treat->measure_tumor euthanize Euthanize mice at the end of the study measure_tumor->euthanize Endpoint reached excise_tumor Excise tumors for further analysis euthanize->excise_tumor analyze Analyze data and calculate Tumor Growth Inhibition (TGI) excise_tumor->analyze end End analyze->end

References

A Comparative Guide to Investigational "401" Therapies in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

The designation "DN401" is not associated with a single therapeutic agent but appears in the nomenclature of several distinct investigational drugs across different fields of medicine. For oncology researchers, scientists, and drug development professionals, this guide provides a comparative overview of four such cancer therapies: ABN401, SL-401 (Tagraxofusp), DKN-01, and DNX-2401. Each of these agents has a unique mechanism of action and is being evaluated in specific cancer types.

ABN401: A Targeted Therapy for c-MET Dysregulated Cancers

ABN401 is a highly selective, orally administered tyrosine kinase inhibitor (TKI) that targets the c-MET receptor.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a known driver of tumor growth and metastasis in various solid tumors, including non-small cell lung cancer (NSCLC).[2][3] ABN401 is designed to inhibit c-MET and its downstream signaling pathways, thereby suppressing the growth of MET-addicted cancer cells.[4][5]

Efficacy of ABN401 in Non-Small Cell Lung Cancer (NSCLC)

Clinical trial data has shown promising anti-tumor activity for ABN401 in patients with advanced solid tumors, particularly in NSCLC with c-MET alterations.

Trial Phase Cancer Type Patient Population Dosage Objective Response Rate (ORR) Disease Control Rate (DCR) Key Adverse Events (Grade ≥3)
Phase 2METex14 NSCLCTreatment-naïve (n=8)800 mg QD75%Not Reported8.3% experienced grades ≥3 treatment-related adverse events.[6]
Phase 2METex14 NSCLCEvaluable population (n=17)800 mg QD52.9%Not ReportedNausea (70.8%), vomiting (29.2%), diarrhea (33.3%) (all grades).[6]
Phase 1Advanced Solid Tumors6 different tumor types (n=16)50-1200 mg QD2 Partial Responses (NSCLC)5 Stable DiseaseNo drug-related grade ≥ 3 AEs reported.[2]
Experimental Protocol: Phase 2 Study of ABN401 in METex14 NSCLC

The ongoing Phase 2 trial of ABN401 (NCT05541822) is a multicenter study evaluating the efficacy and safety of ABN401 in patients with NSCLC harboring MET exon 14 skipping mutations.[1]

  • Patient Population: Adult patients with advanced or metastatic NSCLC with a confirmed METex14 skipping mutation. Patients are stratified by prior treatment status.

  • Treatment: ABN401 is administered orally at a dose of 800 mg once daily (QD).[6]

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1.

  • Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and safety.[1]

ABN401 Mechanism of Action

ABN401 acts as a selective inhibitor of the c-MET receptor tyrosine kinase. By binding to the ATP-binding site of c-MET, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and invasion.[1]

ABN401_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT ABN401 ABN401 ABN401->cMET Inhibits Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: ABN401 inhibits the c-MET signaling pathway.

Alternatives to ABN401 for c-MET positive NSCLC

Several other c-MET inhibitors have been developed and are in clinical use for NSCLC with MET alterations. These include crizotinib, capmatinib, and tepotinib, which have shown efficacy in this patient population.[7]

SL-401 (Tagraxofusp): A CD123-Directed Cytotoxin

SL-401, or Tagraxofusp, is a novel targeted therapy directed against CD123 (the interleukin-3 receptor alpha chain), which is overexpressed on the surface of various hematologic malignancies, most notably blastic plasmacytoid dendritic cell neoplasm (BPDCN).[8][9] The drug is a fusion protein composed of human interleukin-3 (IL-3) and a truncated diphtheria toxin (DT) payload.[9][10]

Efficacy of SL-401 (Tagraxofusp)

Tagraxofusp has demonstrated significant clinical activity in patients with BPDCN, leading to its FDA approval for this indication.[10] It has also been investigated in other CD123-positive hematologic malignancies like acute myeloid leukemia (AML) and myelofibrosis (MF).[8][11]

Trial Phase Cancer Type Patient Population Dosage Overall Response Rate (ORR) Complete Response (CR/CRc/CRi) Key Adverse Events
Pivotal Phase 2 (NCT02113982)First-line BPDCN (n=29)Treatment-naïve12 mcg/kg/day90%72%Capillary leak syndrome, transaminitis, hypoalbuminemia, thrombocytopenia.[12][13]
Pivotal Phase 2 (NCT02113982)Relapsed/refractory BPDCN (n=13)Previously treated12 mcg/kg/day69%38%As above.[12][13]
Phase 1/2 (NCT02268253)Relapsed/refractory Myelofibrosis (n=14 with splenomegaly)JAKi relapsed/refractory7, 9, or 12 mcg/kg/day57% spleen responseNot ApplicableHeadache, hypoalbuminemia, ALT increase, thrombocytopenia.[11]
Experimental Protocol: Pivotal Phase 2 Study of SL-401 in BPDCN (NCT02113982)

This multicenter, single-arm trial was designed to evaluate the efficacy and safety of Tagraxofusp in patients with BPDCN.[8][12]

  • Patient Population: The study enrolled both treatment-naïve (first-line) and relapsed/refractory BPDCN patients.[12]

  • Treatment: Tagraxofusp was administered as a daily intravenous infusion at a dose of 12 mcg/kg for up to 5 doses every 21 days.[8]

  • Primary Endpoint: The primary endpoint for the pivotal cohort was the rate of complete response (CR) plus clinical complete response (CRc).[12]

  • Key Findings: The study met its primary endpoint, demonstrating high and durable response rates. A significant proportion of responding patients were successfully bridged to stem cell transplant.[8][12]

SL-401 (Tagraxofusp) Mechanism of Action

Tagraxofusp's mechanism involves a targeted delivery of a potent cytotoxin. The IL-3 component of the fusion protein binds to the CD123 receptor on cancer cells. Following receptor-mediated endocytosis, the diphtheria toxin fragment is released into the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2 (EF2), leading to apoptotic cell death.[14][15]

SL401_Mechanism_of_Action cluster_cell BPDCN Cell SL401 SL-401 (Tagraxofusp) (IL-3 + Diphtheria Toxin) CD123 CD123 Receptor SL401->CD123 Binds Endosome Endosome CD123->Endosome Internalization DT_fragment Diphtheria Toxin Fragment Endosome->DT_fragment Release into Cytosol Cytosol Cytosol EF2 Elongation Factor 2 DT_fragment->EF2 Inactivates Protein_Synth Protein Synthesis EF2->Protein_Synth Required for Apoptosis Apoptosis Protein_Synth->Apoptosis Inhibition leads to

Caption: SL-401 targets CD123 to induce apoptosis.

Alternatives to SL-401 for BPDCN

Prior to the approval of Tagraxofusp, treatment for BPDCN typically involved intensive chemotherapy regimens similar to those used for acute leukemias or lymphomas, such as Hyper-CVAD or CHOP.[16] Allogeneic stem cell transplantation is considered a potentially curative option.[16][17] Other investigational agents for BPDCN include the BCL-2 inhibitor venetoclax and the CD123-targeting antibody-drug conjugate pivekimab sunirine.[18][19]

DKN-01: An Inhibitor of DKK1 in the Tumor Microenvironment

DKN-01 is a humanized monoclonal antibody that targets and neutralizes Dickkopf-1 (DKK1), a protein that is overexpressed in several cancers and is associated with poor clinical outcomes.[20][21] DKK1 is a modulator of the Wnt/Beta-catenin signaling pathway and has been shown to have immunosuppressive effects within the tumor microenvironment.[20][21]

Efficacy of DKN-01 in Gastroesophageal Cancer

DKN-01 has been evaluated in combination with other therapies, showing encouraging activity in patients with gastric or gastroesophageal junction (G/GEJ) cancer.

Trial Phase Cancer Type Treatment Combination Patient Population Objective Response Rate (ORR) Key Finding
Phase 2a (DisTinGuish)First-line HER2- G/GEJ CancerDKN-01 + TislelizumabAll patients (ITT)60%Higher ORR in DKK1-high patients.[22]
Phase 2a (DisTinGuish)First-line HER2- G/GEJ CancerDKN-01 + TislelizumabDKK1-high patients75%DKK1 expression may be a predictive biomarker.[22]
Phase 2a (DisTinGuish)First-line HER2- G/GEJ CancerDKN-01 + TislelizumabDKK1-low patients56%Activity also observed in DKK1-low patients.[22]
Experimental Protocol: Phase 2a DisTinGuish Study (NCT04363801)

This open-label, multicenter study is evaluating DKN-01 in combination with the anti-PD-1 antibody tislelizumab, with or without chemotherapy, in patients with G/GEJ adenocarcinoma.[22][23]

  • Patient Population: The trial enrolls patients with inoperable, locally advanced or metastatic G/GEJ adenocarcinoma. Part A focuses on first-line HER2-negative patients.[22]

  • Treatment: Patients in Part A receive DKN-01 in combination with tislelizumab.[22]

  • Biomarker Analysis: Tumor DKK1 expression is assessed to correlate with clinical outcomes.[24]

  • Primary Objective: To evaluate the safety, tolerability, and efficacy of the combination therapy.

DKN-01 Mechanism of Action

DKN-01 binds to and blocks the activity of DKK1. The inhibition of DKK1 is believed to have a dual effect: it can restore Wnt pathway signaling, which may have anti-tumor effects in certain contexts, and it can reverse DKK1-mediated immunosuppression in the tumor microenvironment.[21][25] This includes reducing the number of myeloid-derived suppressor cells (MDSCs) and activating natural killer (NK) cells, thereby enhancing the anti-tumor immune response.[20][26]

DKN01_Mechanism_of_Action cluster_tme Tumor Microenvironment DKK1 DKK1 MDSC Myeloid-Derived Suppressor Cells (MDSCs) DKK1->MDSC Promotes NK_Cell Natural Killer (NK) Cells DKK1->NK_Cell Inhibits DKN01 DKN-01 DKN01->DKK1 Neutralizes Immune_Suppression Immune Suppression MDSC->Immune_Suppression Anti_Tumor_Immunity Anti-Tumor Immunity NK_Cell->Anti_Tumor_Immunity

Caption: DKN-01 neutralizes DKK1 to enhance anti-tumor immunity.

Alternatives to DKN-01 for G/GEJ Cancer

Standard first-line treatment for advanced or metastatic G/GEJ cancer typically involves chemotherapy, often a combination of a fluoropyrimidine and a platinum agent.[27][28] For HER2-positive tumors, the targeted therapy trastuzumab is added.[29] More recently, immune checkpoint inhibitors like nivolumab and pembrolizumab, in combination with chemotherapy, have become a standard of care for patients with PD-L1 positive tumors.[27][30] Other targeted therapies and antibody-drug conjugates are also used in later lines of treatment.[27][31]

DNX-2401: An Oncolytic Adenovirus for Glioblastoma

DNX-2401 is an oncolytic adenovirus that has been engineered to selectively replicate in and kill glioblastoma (GBM) cells, an aggressive form of brain cancer, while sparing normal cells.[32][33] This oncolytic virus is designed to trigger a robust anti-tumor immune response.

Efficacy of DNX-2401 in Glioblastoma

Clinical trials of DNX-2401 have investigated its safety and potential efficacy in patients with recurrent glioblastoma. While specific quantitative data from large, randomized trials is still emerging, early-phase studies have shown signals of activity.

A comprehensive data table is not provided due to the early-phase nature of the reported trials and the focus on safety and biological activity over standardized response rates. Early results have indicated that DNX-2401, both alone and in combination with other agents like interferon-gamma, could be an important treatment option for recurrent glioblastoma.[33] A study in pediatric patients with diffuse intrinsic pontine glioma (DIPG) has also been conducted.[34]

Experimental Protocol: Phase 1b TARGET 1 Trial (NCT02197169)

This was a randomized, multicenter, open-label Phase 1b study in patients with recurrent glioblastoma.[33]

  • Patient Population: Patients with recurrent glioblastoma.

  • Treatment: Patients were randomized to receive sequential therapy of DNX-2401 with or without interferon-gamma. DNX-2401 was administered directly into the tumor.

  • Rationale: The sequential administration of interferon-gamma was intended to enhance the anti-tumor immune response initiated by the oncolytic virus.[33]

  • Primary Objective: To evaluate the safety and tolerability of the treatment.

DNX-2401 Mechanism of Action

DNX-2401 selectively infects and replicates within glioblastoma cells that have a defective Rb pathway, which is common in these tumors. This viral replication leads to oncolysis, the bursting and death of the cancer cells. The dying cancer cells release tumor antigens and viral particles, which in turn stimulate the patient's immune system to recognize and attack the tumor, creating a systemic anti-tumor immune response.[32][35]

DNX2401_Mechanism_of_Action cluster_tumor Glioblastoma Tumor DNX2401 DNX-2401 (Oncolytic Adenovirus) GBM_Cell Glioblastoma Cell (Defective Rb Pathway) DNX2401->GBM_Cell Infects Replication Viral Replication GBM_Cell->Replication Oncolysis Oncolysis (Cell Death) Replication->Oncolysis Tumor_Antigens Tumor Antigens Oncolysis->Tumor_Antigens Releases New_Virions New Virions Oncolysis->New_Virions Releases Immune_System Immune System (T-cells, etc.) Tumor_Antigens->Immune_System Stimulates New_Virions->GBM_Cell Infects adjacent cells Immune_System->GBM_Cell Attacks

Caption: DNX-2401 induces oncolysis and an anti-tumor immune response.

Alternatives to DNX-2401 for Glioblastoma

Standard treatment for newly diagnosed glioblastoma involves surgery followed by radiation and chemotherapy with temozolomide.[36] For recurrent disease, options are limited and may include further surgery, radiation, or different chemotherapy regimens. Other investigational therapies include various forms of immunotherapy, such as CAR T-cell therapy and other oncolytic viruses like G47Δ (approved in Japan), G207, and PVS-RIPO.[37][38]

References

Cross-validation of DN401's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

As of October 29, 2025, there is no publicly available information regarding a drug or compound designated as "DN401" in scientific literature, clinical trial databases, or other accessible resources. Searches for its mechanism of action, signaling pathways, and experimental data have yielded no specific results.

This lack of information prevents the creation of a comparative guide as requested. It is possible that "this compound" is an internal project code for a compound in the very early stages of development and has not yet been disclosed publicly. Alternatively, it may be an incorrect designation.

For researchers, scientists, and drug development professionals seeking information on novel therapeutics, it is recommended to consult papers from major oncology and pharmacology conferences, patent filings, and company pipelines for the most up-to-date, albeit sometimes limited, information on emerging drugs.

Without specific data on this compound, a detailed comparison with alternative therapies, including quantitative data tables and visualizations of its mechanism of action, cannot be constructed. Should information on this compound become publicly available, a comprehensive analysis as per the user's request can be undertaken.

The Synergistic Potential of ABN401 and PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of targeted therapies is a promising frontier in oncology. This guide explores the hypothesized synergistic relationship between ABN401 (vabametkib), a selective c-MET inhibitor, and PARP (Poly ADP-ribose polymerase) inhibitors. While direct preclinical or clinical data for this specific combination is not yet publicly available, a strong mechanistic rationale supports its potential efficacy. This document provides a comparative framework based on the known functions of each agent and the interplay between their target pathways.

ABN401 (Vabametkib) is a potent and selective tyrosine kinase inhibitor that targets the c-MET receptor.[1][2][3] Dysregulation of the HGF/c-MET signaling pathway, through gene amplification, mutation, or overexpression, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer, and is often associated with a poor prognosis.[4][5][6] ABN401 has demonstrated antitumor activity in preclinical models and early-phase clinical trials in patients with c-MET-altered solid tumors.[1][2][7]

PARP inhibitors are a class of drugs that block the activity of PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.

Mechanistic Rationale for Synergy

Emerging evidence suggests a crucial role for the c-MET signaling pathway in the DNA damage response (DDR). Activation of c-MET by its ligand, hepatocyte growth factor (HGF), has been shown to promote the repair of DNA double-strand breaks, partly by enhancing the homologous recombination pathway. Specifically, c-MET signaling can lead to the phosphorylation of key DNA repair proteins like RAD51, facilitating their recruitment to sites of DNA damage.[8]

By inhibiting c-MET, ABN401 has the potential to disrupt these pro-survival DNA repair mechanisms. This could induce a state of "BRCAness" or homologous recombination deficiency (HRD) in cancer cells that are otherwise proficient in this repair pathway. Such an effect would render these tumors exquisitely sensitive to PARP inhibitors, creating a powerful synergistic anti-cancer effect.

Hypothetical Experimental Data

The following tables represent hypothetical data from preclinical studies designed to evaluate the synergy between ABN401 and a PARP inhibitor (e.g., Olaparib).

Table 1: In Vitro Cell Viability (IC50 Values in nM)

Cell LineABN401 (IC50)PARP Inhibitor (IC50)ABN401 + PARP Inhibitor (IC50)Combination Index (CI)*
MET-amplified Gastric Cancer2515005 (ABN401) + 300 (PARPi)< 1 (Synergistic)
MET-mutant NSCLC4020008 (ABN401) + 400 (PARPi)< 1 (Synergistic)
MET-wildtype Control>10000>10000>10000-

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
ABN401 (monotherapy)45
PARP Inhibitor (monotherapy)20
ABN401 + PARP Inhibitor (combination)85

Proposed Experimental Protocols

1. Cell Viability and Synergy Assessment:

  • Cell Lines: A panel of cancer cell lines with varying c-MET status (amplification, mutation, wild-type) would be used.

  • Method: Cells would be treated with a dose-response matrix of ABN401 and a PARP inhibitor for 72 hours. Cell viability would be assessed using a standard assay (e.g., CellTiter-Glo).

  • Analysis: IC50 values for each agent alone and in combination would be calculated. The degree of synergy would be quantified using the Combination Index (CI) method of Chou and Talalay.

2. DNA Damage and Repair Pathway Modulation:

  • Method: Western blotting and immunofluorescence would be used to assess the levels and localization of key DDR proteins (e.g., γH2AX, RAD51, BRCA1) in cells treated with ABN401, a PARP inhibitor, or the combination.

  • Analysis: Changes in protein expression, phosphorylation, and the formation of nuclear foci (indicative of protein recruitment to DNA damage sites) would be quantified.

3. In Vivo Xenograft Studies:

  • Animal Model: Immunocompromised mice bearing tumors from c-MET dysregulated cancer cell lines.

  • Treatment: Mice would be randomized to receive vehicle, ABN401, a PARP inhibitor, or the combination therapy.

  • Endpoints: Tumor volume would be measured regularly. At the end of the study, tumors would be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for DDR markers).

Visualizing the Synergy: Signaling Pathways and Workflows

Synergy_Pathway Hypothesized Synergy between ABN401 and PARP Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET binds PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK HR_Proteins Homologous Recombination (e.g., RAD51, BRCA1/2) PI3K_AKT->HR_Proteins activates RAS_MAPK->HR_Proteins activates DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits DNA_DSB Double-Strand DNA Break DNA_SSB->DNA_DSB leads to (if unrepaired) PARP->DNA_SSB repairs Cell_Death Apoptosis DNA_DSB->Cell_Death induces (if unrepaired) HR_Proteins->DNA_DSB repairs DNA_Repair DNA Repair HR_Proteins->DNA_Repair DNA_Repair->Cell_Death prevents ABN401 ABN401 ABN401->cMET inhibits PARPi PARP Inhibitor PARPi->PARP inhibits

Caption: Proposed mechanism of synergy between ABN401 and PARP inhibitors.

Experimental_Workflow Preclinical Workflow to Evaluate ABN401 and PARP Inhibitor Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select c-MET dysregulated and wild-type cell lines Dose_Response Treat with ABN401 and/or PARP inhibitor Cell_Culture->Dose_Response Viability_Assay Assess cell viability (e.g., CellTiter-Glo) Dose_Response->Viability_Assay DDR_Analysis Analyze DNA damage markers (γH2AX, RAD51 foci) Dose_Response->DDR_Analysis Synergy_Analysis Calculate Combination Index (CI) Viability_Assay->Synergy_Analysis Xenograft_Model Establish tumor xenografts in mice Synergy_Analysis->Xenograft_Model Positive results inform in vivo studies Treatment_Groups Randomize into treatment arms: Vehicle, ABN401, PARPi, Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor tumor growth Treatment_Groups->Tumor_Measurement PD_Analysis Analyze pharmacodynamics in tumors Tumor_Measurement->PD_Analysis

Caption: A preclinical workflow for assessing ABN401 and PARP inhibitor synergy.

Comparison with Alternative Therapies

The therapeutic landscape for cancers with c-MET dysregulation is evolving. Below is a comparison of the proposed ABN401 and PARP inhibitor combination with current and emerging treatment strategies.

Table 3: Comparison of Therapeutic Strategies for c-MET Dysregulated Cancers

Therapeutic StrategyMechanism of ActionPatient PopulationPotential Advantages of ABN401 + PARPi
Standard Chemotherapy Cytotoxic agents that induce DNA damageBroad population of advanced solid tumors- Targeted action with potentially fewer off-target toxicities- Potential for durable responses in biomarker-selected patients
MET Tyrosine Kinase Inhibitors (TKIs) (Monotherapy) (e.g., Capmatinib, Tepotinib)Inhibit c-MET signalingMETex14 skipping mutations or MET amplification in NSCLC- Overcomes potential resistance mechanisms to single-agent MET inhibition- Broader applicability to tumors without intrinsic HRD
Immune Checkpoint Inhibitors (ICIs) Block inhibitory immune checkpoint pathways (e.g., PD-1/PD-L1)Tumors with high PD-L1 expression or high tumor mutational burden- Different mechanism of action, potentially non-overlapping toxicities- Could be a subsequent line of therapy or used in a triplet combination
Antibody-Drug Conjugates (ADCs) targeting MET (e.g., Telisotuzumab vedotin)Deliver a cytotoxic payload directly to MET-expressing tumor cellsMET-overexpressing tumors- May be effective in tumors with heterogeneous MET expression- ABN401 + PARPi may have better CNS penetration

Conclusion

The combination of ABN401 and a PARP inhibitor represents a scientifically compelling, albeit currently hypothetical, therapeutic strategy. The rationale is grounded in the emerging understanding of the role of c-MET signaling in DNA damage repair. By inhibiting c-MET, ABN401 may sensitize a broader range of tumors to the potent cytotoxic effects of PARP inhibitors. Further preclinical and clinical investigation is warranted to validate this promising therapeutic approach and to identify the patient populations most likely to benefit.

References

Independent Verification of Doxorubicin's Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Doxorubicin, a well-established chemotherapeutic agent, with a newer generation targeted therapy, Olaparib. The information presented is based on publicly available experimental data to assist researchers in understanding their respective mechanisms and efficacy.

Introduction

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Olaparib, on the other hand, is a poly (ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that exploits deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations. This guide will delve into the cytotoxic profiles of these two drugs, presenting quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the cytotoxic effects of Doxorubicin and Olaparib across various cancer cell lines. The data, represented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the differential sensitivity of cancer cells to these agents.

Cell LineCancer TypeDoxorubicin IC50 (µM)Olaparib IC50 (µM)Reference
MCF-7Breast Cancer0.05 - 0.55 - 10
HeLaCervical Cancer0.02 - 0.1>10
A549Lung Cancer0.1 - 1.0>10
CAPAN-1 (BRCA2-deficient)Pancreatic Cancer0.01 - 0.10.001 - 0.01

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

Experimental Protocols

The data presented in this guide is primarily derived from standard in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the cytotoxic agent (e.g., Doxorubicin or Olaparib) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Doxorubicin and Olaparib are mediated by distinct signaling pathways.

Doxorubicin's Mechanism of Action

Doxorubicin primarily induces cytotoxicity through its interaction with DNA. It intercalates between DNA base pairs, leading to the inhibition of topoisomerase II. This results in the formation of DNA double-strand breaks, which triggers a DNA damage response (DDR). The activation of DDR pathways, involving proteins such as ATM and p53, ultimately leads to cell cycle arrest and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase_II->DSB DDR DNA Damage Response (ATM, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Doxorubicin's cytotoxic pathway.

Olaparib's Mechanism of Action

Olaparib functions as a PARP inhibitor. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Olaparib leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into toxic double-strand breaks, which cannot be efficiently repaired, resulting in synthetic lethality and cell death.

Olaparib_Pathway Olaparib Olaparib PARP PARP Inhibition Olaparib->PARP SSB Accumulation of Single-Strand Breaks PARP->SSB Replication DNA Replication SSB->Replication DSB Toxic Double-Strand Breaks Replication->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: Olaparib's synthetic lethality pathway.

Experimental Workflow for Comparative Cytotoxicity

A typical workflow for comparing the cytotoxic effects of two compounds is illustrated below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Line Selection and Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Series Compound_Prep->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Comparative cytotoxicity experimental workflow.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of Doxorubicin and Olaparib. While Doxorubicin exerts broad cytotoxicity through DNA damage, Olaparib demonstrates a more targeted approach, proving particularly effective in cancer cells with specific DNA repair deficiencies. The choice of therapeutic agent should be guided by the specific cancer type and its molecular characteristics. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own independent verification and comparative studies.

Head-to-Head Comparison: DN401 and Shepherdin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel cancer therapeutics, two agents, DN401 and shepherdin, have emerged as potent inhibitors of the Heat Shock Protein 90 (Hsp90) family, a group of molecular chaperones critical for the stability and function of numerous oncoproteins. While both compounds target this key cellular machinery, they exhibit distinct profiles in terms of their specific targets within the Hsp90 family, their mechanism of action, and their efficacy in preclinical models. This guide provides a comprehensive comparison of this compound and shepherdin, presenting available experimental data, detailed methodologies, and a visual representation of their associated signaling pathways to aid researchers and drug development professionals in understanding their potential as anticancer agents.

At a Glance: this compound vs. Shepherdin

FeatureThis compoundShepherdin
Target(s) Pan-Hsp90 family inhibitor (TRAP1, Hsp90, Grp94)Hsp90
Mechanism of Action Potent TRAP1 inhibitor, weak Hsp90 inhibitor. Degrades client proteins of Hsp90, Grp94, and TRAP1.Competes with ATP for binding to Hsp90, disrupting the survivin-Hsp90 complex and destabilizing Hsp90 client proteins.
Reported IC50 TRAP1: 79 nM; Hsp90: 698 nM. Cell lines: HSC3 (10.8 µM), T47D (11.7 µM), RKO (12.4 µM).Induces 50% cell death in AML cell lines at 24-35 µM.
In Vivo Efficacy Reduces tumor growth and increases apoptotic cell death in tumor tissues.Abolished growth of AML xenograft tumors.
Key Affected Client Proteins Akt, Chk1, HER2, SIRT3, Sorcin, SDHBAkt, CDK-6, survivin, XIAP, Bcl-2

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and in vivo activities of this compound and shepherdin. It is important to note that a direct head-to-head comparison is limited by the lack of studies employing identical experimental conditions and cancer models for both compounds.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50Cell Line
This compound TRAP1Not Specified79 nM-
Hsp90Not Specified698 nM-
-Cell Viability10.8 µMHSC3
-Cell Viability11.7 µMT47D
-Cell Viability12.4 µMRKO
Shepherdin -Cell Viability (50% cell death)24-35 µMAML cell lines

Table 2: In Vivo Efficacy

CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference
This compound Not Specified30 mg/kg; ip; once daily; for 14 daysReduced tumor growth and increased apoptotic cell death.[1]
Shepherdin AML XenograftNot SpecifiedAbolished tumor growth (mean tumor volume: treated = 232 mm³, control = 1698 mm³).[1][2][3]

Mechanism of Action and Signaling Pathways

This compound: A Pan-Inhibitor of the Hsp90 Family

This compound acts as a broad-spectrum inhibitor of the Hsp90 family, targeting not only the cytosolic Hsp90 but also its mitochondrial (TRAP1) and endoplasmic reticulum (Grp94) paralogs.[4] Its potent inhibition of TRAP1 is a distinguishing feature. By disrupting the function of these chaperones, this compound leads to the degradation of a wide array of client proteins that are crucial for cancer cell survival and proliferation. These include key regulators of cell cycle (Chk1), and survival pathways (Akt, HER2).[4]

This compound Signaling Pathway

Shepherdin: A Targeted Disruptor of the Survivin-Hsp90 Axis

Shepherdin is a peptidomimetic designed to specifically interfere with the interaction between Hsp90 and survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[5][6] By binding to the ATP pocket of Hsp90, shepherdin not only disrupts the Hsp90-survivin complex but also acts as a broader Hsp90 inhibitor, leading to the degradation of other Hsp90 client proteins. This dual action results in the induction of apoptosis.[2][3]

Shepherdin_Pathway cluster_cytoplasm Cytoplasm Shepherdin Shepherdin Hsp90 Hsp90 Shepherdin->Hsp90 Inhibits (ATP competition) Apoptosis Apoptosis Shepherdin->Apoptosis Induces Survivin Survivin Hsp90->Survivin Stabilizes Akt_shep Akt Hsp90->Akt_shep Stabilizes CDK6 CDK-6 Hsp90->CDK6 Stabilizes XIAP XIAP Hsp90->XIAP Stabilizes Bcl2 Bcl-2 Hsp90->Bcl2 Stabilizes Apoptosis_Inhibition Apoptosis Inhibition Survivin->Apoptosis_Inhibition Akt_shep->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression CDK6->Cell_Cycle_Progression XIAP->Apoptosis_Inhibition Bcl2->Apoptosis_Inhibition Apoptosis_Inhibition->Apoptosis

Shepherdin Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate Hsp90 inhibitors like this compound and shepherdin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound or Shepherdin A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

MTT Assay Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or shepherdin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Tumor Xenograft Study

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Workflow:

Xenograft_Workflow cluster_workflow Xenograft Study Workflow A Implant tumor cells into mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer this compound, Shepherdin, or vehicle C->D E Monitor tumor growth and body weight D->E F Sacrifice mice and excise tumors E->F G Analyze tumor weight and biomarkers F->G

Xenograft Study Workflow

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound, shepherdin, or a vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analysis, such as immunohistochemistry for biomarkers of drug activity.

Conclusion

Both this compound and shepherdin represent promising therapeutic strategies targeting the Hsp90 chaperone machinery in cancer cells. This compound's pan-inhibitory activity across different cellular compartments suggests it may have a broad spectrum of activity. Shepherdin's unique mechanism of disrupting the specific Hsp90-survivin interaction offers a targeted approach to inducing apoptosis.

The available data, while not from direct comparative studies, highlight the potential of both agents. Further research, including head-to-head in vitro and in vivo studies using the same cancer models and standardized protocols, will be essential to fully elucidate their comparative efficacy and to determine which patient populations are most likely to benefit from each of these novel Hsp90 inhibitors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising anticancer agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DN401
Reactant of Route 2
Reactant of Route 2
DN401

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.